molecular formula C10H19NO3 B119662 tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate CAS No. 155837-16-4

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Cat. No.: B119662
CAS No.: 155837-16-4
M. Wt: 201.26 g/mol
InChI Key: CGZQRJSADXRRKN-SFYZADRCSA-N
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Description

Tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQRJSADXRRKN-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155837-16-4, 1330069-67-4
Record name rel-1,1-Dimethylethyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
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Record name 1330069-67-4
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Foundational & Exploratory

Technical Guide: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1330069-67-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application as a key intermediate in the synthesis of antiviral drugs.

Compound Data

This compound is a white to off-white solid. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 1330069-67-4[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white solid
Storage Temperature 2-8°C[1]
Predicted Boiling Point 320.8 ± 31.0 °C[1]
Predicted Density 1.08 ± 0.1 g/cm³[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the enantioselective synthesis of the key intermediate, (1R,2S)-2-aminocyclopentanol. The second step is the protection of the amino group of this intermediate with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the enantioselective synthesis of vicinal amino alcohols and subsequent Boc-protection of amines.[2][3]

Step 1: Enantioselective Synthesis of (1R,2S)-2-aminocyclopentanol

A number of methods for the enantioselective synthesis of 1,2-amino alcohols have been reported. One common approach involves the asymmetric aminohydroxylation of cyclopentene or the resolution of a racemic mixture of cis-2-aminocyclopentanol. For the purpose of this guide, a generalized resolution method is described.

  • Materials: Racemic cis-2-aminocyclopentanol, L-(+)-tartaric acid, methanol, sodium hydroxide, diethyl ether.

  • Procedure:

    • A solution of L-(+)-tartaric acid in methanol is added to a solution of racemic cis-2-aminocyclopentanol in methanol.

    • The mixture is stirred, and the resulting salt of the (1R,2S)-enantiomer preferentially crystallizes.

    • The crystalline salt is collected by filtration.

    • The resolved salt is then treated with an aqueous solution of sodium hydroxide to liberate the free amine, (1R,2S)-2-aminocyclopentanol.

    • The free amine is extracted with diethyl ether and the solvent is removed under reduced pressure to yield the purified (1R,2S)-2-aminocyclopentanol.

Step 2: Boc-Protection of (1R,2S)-2-aminocyclopentanol

  • Materials: (1R,2S)-2-aminocyclopentanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).[4]

  • Procedure:

    • (1R,2S)-2-aminocyclopentanol is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

    • Triethylamine (1.1 equivalents) is added to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.[2]

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Synthesis of (1R,2S)-2-aminocyclopentanol cluster_step2 Step 2: Boc Protection Racemic_cis_2_aminocyclopentanol Racemic cis-2-aminocyclopentanol Resolution Diastereomeric salt resolution with L-(+)-tartaric acid Racemic_cis_2_aminocyclopentanol->Resolution Filtration Filtration Resolution->Filtration Basification_Extraction Basification (NaOH) & Extraction Filtration->Basification_Extraction 1R2S_aminocyclopentanol (1R,2S)-2-aminocyclopentanol Basification_Extraction->1R2S_aminocyclopentanol Reaction Reaction in DCM 1R2S_aminocyclopentanol->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Boc2O->Reaction Workup_Purification Aqueous Workup & Column Chromatography Reaction->Workup_Purification Final_Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Workup_Purification->Final_Product

References

An In-depth Technical Guide on the Physical Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the limited availability of experimentally determined data in peer-reviewed literature, this document combines predicted values from computational models with information from commercial suppliers and general experimental protocols for the characterization of organic compounds.

Core Physical Properties

The physical state of this compound is described by suppliers as a powder, indicating it is a solid at ambient temperature. While a specific melting point has not been identified in the available literature, a stereoisomer, (1S,2S)-trans-N-Boc-2-aminocyclopentanol, is reported to have a melting point of 87.0°C, which may serve as a useful, albeit not direct, reference. The majority of the quantitative physical data currently available for the title compound is based on computational predictions.

Table 1: Summarized Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃Multiple Suppliers[1]
Molecular Weight 201.26 g/mol Multiple Suppliers[1]
Appearance PowderSigma-Aldrich
Boiling Point 320.8 ± 31.0 °CPredicted
Density 1.08 ± 0.1 g/cm³Predicted
Storage Temperature 2-8°C-

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available for this specific compound. However, standard methodologies for organic compounds can be applied. The following sections outline these generalized protocols.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2°C per minute, close to the expected melting point.

    • The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

  • Apparatus: Thiele tube or other heating apparatus, small test tube, capillary tube (sealed at one end), thermometer, heat source.

  • Procedure:

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

2.3. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, dichloromethane, hexane).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube.

    • A known volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously for a set period.

    • The solution is visually inspected to determine if the solid has completely dissolved.

    • If the compound dissolves, it is reported as soluble in that solvent at that concentration. If not, it is reported as insoluble or partially soluble.

2.4. Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is a measure of their ability to rotate the plane of polarized light.

  • Apparatus: Polarimeter, a light source (typically a sodium lamp, D-line at 589 nm), polarimeter cell of a known path length, analytical balance.

  • Procedure:

    • A solution of the compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent.

    • The polarimeter is calibrated with the pure solvent (blank reading).

    • The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present.

    • The observed optical rotation (α) is measured.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

Purification Protocol

Purification of tert-butyl carbamate derivatives is commonly achieved by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or methanol in dichloromethane is typically effective. The polarity of the eluent is gradually increased to elute the product.

  • Procedure:

    • The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • The solution is loaded onto a pre-packed silica gel column.

    • The column is eluted with the chosen solvent system.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physical Characterization cluster_physical_properties Physical Properties synthesis Chemical Synthesis workup Reaction Workup synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir phys_props Physical Property Determination purification->phys_props mp Melting Point phys_props->mp bp Boiling Point phys_props->bp sol Solubility phys_props->sol opt Optical Rotation phys_props->opt

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

References

In-depth Technical Guide on tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and analytical methodologies related to tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This compound is a valuable building block in medicinal chemistry, often utilized as an intermediate in the synthesis of more complex, biologically active molecules.

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a fundamental property, crucial for a wide range of applications in research and development, from reaction stoichiometry to analytical characterization. The molecular weight of this compound has been determined based on its molecular formula, C₁₀H₁₉NO₃.

The calculation is based on the standard atomic weights of its constituent elements. The table below summarizes the elemental composition and the calculated molecular weight.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1012.011120.11
HydrogenH191.00819.152
NitrogenN114.00714.007
OxygenO315.99947.997
Total 201.266

The nominal molecular weight is 201 g/mol , and the monoisotopic mass is 201.136493 u. Commercially available sources often list the molecular weight as 201.27 g/mol .

Experimental Protocols

Accurate determination and confirmation of the molecular weight and structure of this compound are critical for its application in drug development. The following are standard experimental protocols for its characterization.

Molecular Weight Determination by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for determining the molecular weight of a compound.

Objective: To determine the molecular weight of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The expected ion in the mass spectrum would be the protonated molecule [M+H]⁺ at m/z 202.2. The presence of this ion confirms the molecular weight of the compound. Fragmentation patterns can also be analyzed to further confirm the structure.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve the sample in approximately 0.7 mL of CDCl₃ in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Spectral Interpretation: The characteristic signals for the tert-butyl group protons are expected to appear as a singlet at around 1.4 ppm. The protons on the cyclopentyl ring and the hydroxyl and amine protons will show more complex splitting patterns in the aliphatic and downfield regions of the spectrum, respectively.

Potential Biological Relevance and Signaling Pathways

Carbamate-containing compounds are known to have a wide range of biological activities. A prominent mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE). AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamate inhibitors in the treatment of conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease.

While the specific biological activity of this compound is not extensively documented in public literature, its structural motif makes it a candidate for development into an AChE inhibitor or a modulator of other biological pathways. For instance, related cyclopentane-based structures have been investigated as HIV-1 integrase inhibitors.

Below is a diagram illustrating the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Physicochemical Characterization cluster_bio Biological Evaluation start Starting Materials product This compound start->product Chemical Synthesis nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC Purity product->hplc screening Biological Screening nmr->screening ms->screening Confirmed Identity hplc->screening pathway Signaling Pathway Analysis screening->pathway

Caption: Workflow for the synthesis and characterization of this compound.

The following diagram illustrates the inhibition of acetylcholinesterase by a carbamate inhibitor, a potential mechanism of action for derivatives of the title compound.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Receptor Cholinergic Receptor ACh->Receptor binds Products Choline + Acetate AChE->Products Signal Signal Transduction Receptor->Signal Carbamate Carbamate Inhibitor (e.g., derivative of title compound) Carbamate->AChE Inhibits

Caption: Acetylcholinesterase inhibition by a carbamate compound.

Elucidation of the Molecular Structure: A Technical Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. The following sections detail the predicted spectroscopic data, comprehensive experimental protocols for structural analysis, and logical workflows for characterization. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of carbamate-containing organic molecules.

Molecular Structure and Properties

This compound is a carbamate derivative of (1R,2S)-2-aminocyclopentanol. The presence of chiral centers at the 1 and 2 positions of the cyclopentane ring dictates its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.

Chemical Structure:

Molecular Formula: C₁₀H₁₉NO₃[1]

Molecular Weight: 201.26 g/mol [2]

Spectroscopic Data for Structure Confirmation

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.2br s1HN-H
~3.9 - 4.1m1HCH-OH
~3.6 - 3.8m1HCH-NHBoc
~2.5br s1HO-H
~1.9 - 2.1m1HCyclopentyl-H
~1.6 - 1.8m3HCyclopentyl-H
~1.4 - 1.6m2HCyclopentyl-H
1.45s9HC(CH₃)₃
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~156.0C=O (carbamate)
~79.5C(CH₃)₃
~75.0CH-OH
~58.0CH-NHBoc
~34.0Cyclopentyl-CH₂
~30.0Cyclopentyl-CH₂
28.4C(CH₃)₃
~21.0Cyclopentyl-CH₂
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~3340MediumN-H stretch
~2960StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (carbamate)
~1520MediumN-H bend
~1170StrongC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zPredicted Ion
202.14[M+H]⁺
224.12[M+Na]⁺
146.10[M+H - C₄H₈]⁺
102.09[M+H - Boc]⁺

Experimental Protocols

The following are detailed protocols for the key analytical techniques required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Add Internal Standard: Add a small drop of TMS to the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Acquisition of ¹H NMR Spectrum:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal using a clean spatula.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump and sample loop

  • This compound sample

  • High-purity solvent (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Set the appropriate parameters for the ion source (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve optimal ionization and ion transmission.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualized Workflows and Pathways

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR FTIR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Determine Connectivity & Stereochemistry Data_Integration->Structure_Determination Final_Structure Final Structure Confirmation Structure_Determination->Final_Structure

Figure 1. Experimental workflow for structure elucidation.
Hypothetical Signaling Pathway for Investigation

While the specific biological activity of this compound is not established, molecules with similar structural motifs are often explored as potential modulators of various signaling pathways in drug discovery. The following diagram represents a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for novel therapeutics, where a compound like this could be hypothetically investigated for its activity.

Disclaimer: This diagram is for illustrative purposes only and does not represent a known biological function of this compound.

G Compound Investigational Compound (e.g., tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate) GPCR GPCR Compound->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Figure 2. Hypothetical GPCR signaling pathway for investigation.

References

Spectroscopic and Synthetic Profile of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific stereoisomer, this document presents expected and predicted data based on the analysis of closely related compounds and established principles of spectroscopic interpretation. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Chemical Structure and Properties

This compound, also known as N-Boc-(1R,2S)-2-aminocyclopentanol, is a chiral building block of interest in medicinal chemistry. The presence of both a hydroxyl and a Boc-protected amine functional group on a cyclopentyl scaffold makes it a versatile intermediate for the synthesis of more complex molecules.

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Stereochemistry (1R, 2S)
Appearance Expected to be a white to off-white solid or a colorless oil

Synthesis Protocol

The synthesis of this compound is typically achieved through the Boc-protection of the corresponding amino alcohol, (1R,2S)-2-aminocyclopentanol. The following is a general and robust experimental protocol.

Reaction Scheme:

(1R,2S)-2-aminocyclopentanol + (Boc)₂O → this compound

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • To a solution of (1R,2S)-2-aminocyclopentanol (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 equivalents).

  • Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a minimal amount of DCM is added dropwise to the stirring solution over 15-20 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for the title compound based on the analysis of analogous structures.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8 - 5.2br s1HNH -Boc
~3.9 - 4.1m1HCH -OH
~3.6 - 3.8m1HCH -NHBoc
~1.9 - 2.1m1HCyclopentyl-H
~1.6 - 1.9m4HCyclopentyl-H
~1.45s9H-C(CH₃ )₃
~1.3 - 1.5m1HCyclopentyl-H
~2.0 - 2.5br s1HOH
¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~156.0C =O (carbamate)
~79.5-C (CH₃)₃
~75.0C H-OH
~58.0C H-NHBoc
~34.0Cyclopentyl-CH₂
~30.0Cyclopentyl-CH₂
28.4-C(C H₃)₃
~21.0Cyclopentyl-CH₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~3350MediumN-H stretch
2970, 2870StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (carbamate)
~1520StrongN-H bend
~1170StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

m/zInterpretation
202.14[M+H]⁺
224.12[M+Na]⁺
146.10[M+H - C₄H₈]⁺ (loss of isobutylene)
102.08[M+H - Boc]⁺

Experimental and Analytical Workflow

The general workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Steps start Starting Materials ((1R,2S)-2-aminocyclopentanol, (Boc)2O) reaction Boc Protection Reaction start->reaction 1. Base, Solvent workup Aqueous Workup reaction->workup 2. Quench purification Column Chromatography workup->purification 3. Extraction, Drying product Pure Product purification->product 4. Elution nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Combined Spectroscopic Data nmr->data ir->data ms->data structure Structure Elucidation data->structure report Technical Report/Publication structure->report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the scarcity of publicly available spectral data for this specific enantiomer, this guide utilizes the ¹H NMR data for its enantiomer, tert-butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate, which is identical in an achiral solvent. This document presents the spectral data in a structured format, outlines the experimental protocol for its acquisition, and includes a visual representation of the molecule's structure and proton correlations.

Quantitative ¹H NMR Data

The ¹H NMR spectral data for tert-butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate, recorded in CDCl₃ at 400 MHz, is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H-13.86 - 3.78m-1H
H-24.05 - 3.97m-1H
Cyclopentyl CH₂1.95 - 1.85m-2H
Cyclopentyl CH₂1.78 - 1.65m-2H
Cyclopentyl CH₂1.60 - 1.45m-2H
NH5.10br s-1H
OH2.50br s-1H
C(CH₃)₃1.44s-9H

Note: The assignments for the cyclopentyl methylene protons are complex due to overlapping signals and are presented as multiplets.

Experimental Protocol

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of a Boc-protected amino alcohol like this compound.

Instrumentation:

  • A 400 MHz NMR spectrometer (e.g., Bruker Avance III or similar) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample, this compound, is accurately weighed and placed in a clean, dry vial.

  • The sample is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution is thoroughly mixed to ensure complete dissolution.

  • The resulting solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • The NMR tube is inserted into the spectrometer's probe.

  • The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent.

  • The probe is tuned and matched for the ¹H frequency.

  • Shimming is performed to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • A standard one-dimensional proton NMR spectrum is acquired using the following typical parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 2.0 seconds

    • Acquisition Time (aq): 4.0 seconds

    • Spectral Width (sw): 20 ppm

    • Temperature: 298 K

Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova).

  • An exponential multiplication with a line broadening factor of 0.3 Hz is applied to the FID before Fourier transformation.

  • The transformed spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The peaks are integrated to determine the relative number of protons.

Molecular Structure and Proton Connectivity

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key proton environments.

molecular_structure cluster_boc Boc Group cluster_cyclopentyl Cyclopentyl Ring C_quat C Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 Me3 CH₃ C_quat->Me3 O_boc1 O C_quat->O_boc1 C_carbonyl C=O O_boc1->C_carbonyl O_boc2 O C_carbonyl->O_boc2 NH NH O_boc2->NH C1 C1 C2 C2 C1->C2 H1 H C1->H1 C3 C3 C2->C3 OH OH C2->OH H2 H C2->H2 C4 C4 C3->C4 C5 C5 C4->C5 C5->C1 NH->C1

Molecular structure of the title compound.

This guide provides a foundational understanding of the ¹H NMR spectrum of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for the characterization and quality control of this and structurally related compounds.

An In-depth Technical Guide to the 13C NMR of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide presents predicted chemical shift values based on the analysis of structurally related compounds. These predictions offer a valuable resource for the identification and characterization of this and similar N-Boc protected aminocyclopentanol derivatives.

Molecular Structure and Carbon Numbering

The structure of this compound with the numbering of the carbon atoms for 13C NMR assignment is presented below. This numbering scheme will be used throughout this guide.

molecular_structure cluster_cyclopentane Cyclopentyl Ring cluster_substituents Cyclopentyl Ring cluster_boc tert-Butoxycarbonyl (Boc) Group C1 C2 C1->C2 NH NH C1->NH C3 C2->C3 OH OH C2->OH C4 C3->C4 C5 C4->C5 C5->C1 C_carbonyl C=O NH->C_carbonyl C_quat Cq' CH3_1 C(CH3)3 C_quat->CH3_1 O1 O1 C_carbonyl->O1 O O1->C_quat experimental_workflow cluster_experiment Experimental Protocol cluster_processing Data Processing SamplePrep Sample Preparation (Dissolution, Filtration) NMR_Setup NMR Spectrometer Setup (Tuning, Locking, Shimming) SamplePrep->NMR_Setup DataAcquisition Data Acquisition (Pulse Sequence, Scans) NMR_Setup->DataAcquisition FT Fourier Transformation DataAcquisition->FT FID Data Phasing Phasing and Baseline Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Analysis Peak Picking and Analysis Referencing->Analysis FinalSpectrum FinalSpectrum Analysis->FinalSpectrum Final Spectrum

The Emergence of a Key Chiral Building Block: A Technical History of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate has emerged as a valuable chiral intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its rigid cyclopentane core and defined stereochemistry make it an important synthon for introducing chirality in drug candidates. This technical guide delves into the discovery and history of this compound, presenting a plausible early synthetic route, detailed experimental protocols, and an examination of its role as a chiral building block. While a singular "discovery" paper is not readily apparent in the scientific literature, its history is intrinsically linked to the development of stereoselective synthetic methods for its precursor, (1R,2S)-2-aminocyclopentanol.

Historical Context and Plausible First Synthesis

The development of this compound is rooted in the broader field of asymmetric synthesis, where the demand for enantiomerically pure building blocks is paramount. The parent molecule, (1R,2S)-2-aminocyclopentanol, is a key chiral synthon, and its synthesis has been a target of synthetic chemists for decades. Early approaches likely involved the resolution of racemic mixtures or stereoselective synthesis from chiral starting materials.

One plausible and historically significant route to obtaining enantiopure (1R,2S)-2-aminocyclopentanol involves the stereoselective conjugate addition to cyclopentenone, a strategy employed in the synthesis of related natural products like cispentacin. Following the formation of the chiral amino alcohol, the introduction of the tert-butoxycarbonyl (Boc) protecting group would have been a logical step to facilitate its use in further synthetic transformations, yielding the title compound. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.

Experimental Protocols

The following protocols represent a likely and efficient method for the synthesis of this compound, based on established synthetic methodologies.

Protocol 1: Stereoselective Synthesis of (1R,2S)-2-Aminocyclopentanol (Conceptual)

This conceptual protocol is based on asymmetric conjugate addition, a powerful method for creating stereocenters.

Materials:

  • Cyclopentenone

  • A chiral lithium amide base (e.g., lithium (R)-N-benzyl-N-(α-methylbenzyl)amide)

  • A suitable aminating agent (e.g., an oxaziridine)

  • Diethylether or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • A solution of the chiral lithium amide is prepared in anhydrous THF at -78 °C.

  • Cyclopentenone, dissolved in anhydrous THF, is added dropwise to the chiral base solution, leading to the formation of a chiral lithium enolate.

  • The enolate is then quenched with an electrophilic aminating agent to introduce the amino group stereoselectively.

  • The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield enantiomerically enriched (1R,2S)-2-aminocyclopentanol.

Protocol 2: N-tert-Butoxycarbonylation of (1R,2S)-2-Aminocyclopentanol

This protocol describes a general and efficient method for the introduction of the Boc protecting group.[1][2]

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (CH₂Cl₂) or a water-acetone mixture

  • Triethylamine (optional, as a base)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • (1R,2S)-2-aminocyclopentanol (1.0 mmol) is dissolved in the chosen solvent system (e.g., 10 mL of a 95:5 water:acetone mixture or 10 mL of dichloromethane).[1]

  • Di-tert-butyl dicarbonate (1.1 mmol, 1.1 equivalents) is added to the solution at room temperature.[1] If using an organic solvent like dichloromethane, a non-nucleophilic base such as triethylamine (1.2 mmol) may be added.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) until the starting amine is fully consumed.

  • If a water-acetone system is used, the product may precipitate and can be collected by filtration. Otherwise, the reaction mixture is transferred to a separatory funnel.[1]

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.[1]

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by column chromatography on silica gel to afford the pure product.[1]

Data Presentation

The following table summarizes representative quantitative data for the N-Boc protection step, based on general procedures for similar amines. Actual yields for the first synthesis of the title compound are not specifically documented in easily accessible literature.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)Purity (%)
N-Boc Protection (1R,2S)-2-aminocyclopentanol, (Boc)₂O(optional) TriethylamineCH₂Cl₂ or H₂O/Acetone1-420-25>90>98

Note: Data is representative of typical N-Boc protection reactions and may not reflect the specific historical first synthesis.

Mandatory Visualizations

Logical Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for the preparation of this compound.

G cluster_0 Stereoselective Synthesis of Precursor cluster_1 N-Boc Protection start Cyclopentenone enolate Chiral Lithium Enolate start->enolate 1. Conjugate Addition chiral_base Chiral Lithium Amide chiral_base->enolate amination Electrophilic Amination enolate->amination 2. Quench precursor (1R,2S)-2-Aminocyclopentanol amination->precursor 3. Workup & Purification reaction Protection Reaction precursor->reaction 1. Reactant boc_anhydride Di-tert-butyl dicarbonate ((Boc)₂O) boc_anhydride->reaction product This compound reaction->product 2. Workup & Purification

Caption: Plausible synthetic workflow for this compound.

Conclusion

While the precise moment of discovery for this compound remains somewhat obscure within the annals of chemical literature, its genesis is clearly tied to the advancement of asymmetric synthesis. The logical pathway to its creation involves the stereoselective synthesis of its parent amino alcohol, followed by a standard N-Boc protection. This compound serves as a testament to the ongoing quest for novel and efficient chiral building blocks, which are indispensable tools for medicinal chemists and drug development professionals in the creation of next-generation therapeutics. Its value lies not in its own biological activity, but in the stereochemical control it offers in the construction of more complex and potent molecules.

References

Chiral Properties of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties, synthesis, and analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This compound is a valuable chiral building block in asymmetric synthesis, particularly for the development of novel pharmaceutical agents. This document details the stereoselective synthesis through the resolution of a racemic mixture, provides key analytical and physical data, and outlines detailed experimental protocols for its preparation and characterization. Furthermore, the role of such chiral 1,2-amino alcohols as precursors to chiral ligands in asymmetric catalysis is discussed and visualized.

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are extensively used as chiral auxiliaries and ligands in asymmetric synthesis.[1][2] The specific stereochemistry of these compounds is often crucial for their biological function and for achieving high stereoselectivity in chemical transformations. This compound, a Boc-protected trans-2-aminocyclopentanol, is a versatile chiral synthon. The defined (1R,2S) configuration of its stereocenters, coupled with the orthogonal protecting groups on the amine and the reactive hydroxyl group, makes it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceutical intermediates.[3] This guide will focus on the synthesis, chiral properties, and analytical methodologies related to this specific enantiomer.

Physicochemical and Chiral Properties

The properties of this compound are summarized below. It is a white to off-white solid at room temperature.[4]

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₃[4]
Molecular Weight 201.26 g/mol [4]
Appearance White to off-white solid[4]
Boiling Point (Predicted) 320.8 ± 31.0 °C[4]
Density (Predicted) 1.08 ± 0.1 g/cm³[4]
pKa (Predicted) 12.09 ± 0.40[4]
Storage Temperature 2-8 °C[4]

Note: Some physical properties are predicted values as reported by chemical suppliers.

Stereoselective Synthesis

The enantiomerically pure (1R,2S)-tert-butyl (2-hydroxycyclopentyl)carbamate is practically obtained through the synthesis of the racemic trans-diastereomer followed by chiral resolution.[3]

Synthesis of Racemic trans-tert-Butyl-(2-hydroxycyclopentyl)carbamate

A common route to the racemic trans-1,2-aminocyclopentanol precursor involves the opening of cyclopentene oxide with an amine, followed by protection of the amino group. An alternative practical synthesis starts from cyclopentene and involves the formation of a tosyl-activated aziridine, which is then opened.[3]

Optical Resolution of trans-tert-Butyl-(2-hydroxycyclopentyl)carbamate

The resolution of the racemic trans-amino alcohol is achieved by fractional crystallization using a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid.[3] The two diastereomeric salts exhibit different solubilities, allowing for their separation. The desired enantiomer can then be liberated from the salt by treatment with a base.

G racemate Racemic trans-tert-Butyl (2-hydroxycyclopentyl)carbamate diastereomeric_salts Diastereomeric Salts ((1R,2S)-Amine-CSA and (1S,2R)-Amine-CSA) racemate->diastereomeric_salts Add resolving_agent (1S)-(+)-10-Camphorsulfonic Acid resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation salt1 (1R,2S)-Amine-CSA Salt (Less Soluble) separation->salt1 Precipitate salt2 (1S,2R)-Amine-CSA Salt (More Soluble) separation->salt2 In Solution base_treatment1 Base Treatment (e.g., NaOH) salt1->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) salt2->base_treatment2 product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate base_treatment1->product enantiomer tert-Butyl ((1S,2R)-2- hydroxycyclopentyl)carbamate base_treatment2->enantiomer

Figure 1: Chiral Resolution Workflow

Analytical Characterization

The identity, purity, and chiral integrity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
TechniqueKey Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), cyclopentyl ring protons, and protons on the carbons bearing the hydroxyl and carbamate groups.
¹³C NMR Resonances for the carbonyl of the Boc group (~156 ppm), the quaternary and methyl carbons of the tert-butyl group (~79 and ~28 ppm, respectively), and the carbons of the cyclopentyl ring.
Mass Spectrometry (ESI-MS) The protonated molecule [M+H]⁺ is expected at m/z 202.14. Characteristic fragmentation includes the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[5]
FTIR Characteristic absorptions for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C=O stretching of the carbamate (~1680 cm⁻¹).
Chromatographic Purity
TechniquePurpose
HPLC (Reversed-Phase) Assessment of chemical purity.
Chiral HPLC Determination of enantiomeric excess (ee%). Separation is typically achieved on a polysaccharide-based chiral stationary phase.[6][7]
GC-MS Can be used to assess purity, often after derivatization to increase volatility.

Experimental Protocols

Synthesis of Racemic trans-tert-Butyl-(2-hydroxycyclopentyl)carbamate

This protocol is adapted from the synthesis of similar compounds and should be optimized.

  • Aziridination: To a solution of cyclopentene in a suitable solvent, add a source of nitrene (e.g., from Chloramine-T or a similar reagent) to form the corresponding aziridine.

  • Boc Protection: The resulting aziridine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a nucleophilic catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane to yield the N-Boc aziridine.

  • Ring Opening: The N-Boc aziridine is then subjected to nucleophilic ring-opening with water under acidic or basic conditions to stereoselectively yield the trans-amino alcohol.

  • Purification: The crude product is purified by column chromatography on silica gel.

Chiral Resolution

This protocol is based on the resolution of the analogous trans-diaminocyclohexane derivative and should be adapted.[3]

  • Salt Formation: Dissolve one equivalent of racemic trans-tert-butyl-(2-hydroxycyclopentyl)carbamate in a minimal amount of a hot protic solvent (e.g., methanol or ethanol). In a separate flask, dissolve one equivalent of (1S)-(+)-10-camphorsulfonic acid in the same solvent.

  • Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Enantiomeric Purity Check: Determine the diastereomeric excess of the salt by a suitable method (e.g., NMR or HPLC of the liberated amine). Recrystallize if necessary to achieve high diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified salt in water and treat with an aqueous base (e.g., 1 M NaOH) until the pH is >10. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Chiral HPLC Analysis
  • Column: Chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).[6]

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The exact ratio should be optimized for best resolution. For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be required.[6]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to determine the peak areas and calculate the enantiomeric excess (ee%).

Applications in Asymmetric Synthesis

This compound is a valuable precursor for the synthesis of chiral ligands and auxiliaries. The 1,2-amino alcohol motif can be readily converted into various ligand scaffolds, such as oxazolines or phosphine-containing ligands. These ligands can then be complexed with transition metals to form catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions. The rigid cyclopentyl backbone can impart a well-defined chiral environment around the metal center, leading to high levels of stereocontrol in the catalyzed reaction.

G start tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate modification Functional Group Modification start->modification ligand Chiral Ligand (e.g., Phosphine, Oxazoline) modification->ligand catalyst Chiral Metal Catalyst ligand->catalyst metal Metal Precursor (e.g., Rh, Ru, Pd) metal->catalyst reaction Asymmetric Catalysis catalyst->reaction substrates Prochiral Substrates substrates->reaction product Enantiomerically Enriched Product reaction->product

Figure 2: Pathway to Asymmetric Catalysis

Conclusion

This compound is a stereochemically defined building block with significant potential in asymmetric synthesis and drug development. Its preparation via the resolution of the racemic trans-diastereomer is a practical approach to obtaining the enantiomerically pure compound. The analytical methods outlined in this guide provide a framework for the characterization and quality control of this important chiral intermediate. The application of this and similar chiral amino alcohols as precursors to catalysts for asymmetric reactions underscores their importance in the synthesis of enantiomerically pure fine chemicals and pharmaceuticals.

References

An In-Depth Technical Guide to the Stereochemistry of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry. The document details the synthesis of the racemic cis-precursor, followed by a thorough explanation and protocol for its diastereomeric resolution to isolate the desired (1R,2S)-enantiomer. Key analytical data, including nuclear magnetic resonance (NMR) spectroscopy and specific rotation, are presented to facilitate the characterization and quality control of this stereochemically pure compound. The methodologies and data herein are intended to support researchers and drug development professionals in the synthesis and application of this important chiral intermediate.

Introduction

The precise control of stereochemistry is a critical aspect of modern drug discovery and development. Enantiomers of a chiral drug molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the synthesis of enantiomerically pure building blocks is of paramount importance. This compound is a valuable chiral intermediate used in the synthesis of various complex molecules, including active pharmaceutical ingredients. Its rigid cyclopentane scaffold and defined stereochemical arrangement of the hydroxyl and carbamate functionalities make it an attractive synthon for introducing chirality into target molecules.

This guide focuses on the critical aspects of obtaining the enantiomerically pure (1R,2S)-isomer, starting from the synthesis of the racemic cis-diastereomer and proceeding through its diastereomeric resolution.

Synthesis of Racemic cis-tert-Butyl (2-hydroxycyclopentyl)carbamate

The initial step involves the synthesis of the racemic mixture of the cis-diastereomer of tert-butyl (2-hydroxycyclopentyl)carbamate. This is typically achieved through a two-step process starting from cyclopentene oxide.

Experimental Protocol:

Step 1: Aminolysis of Cyclopentene Oxide

  • To a solution of cyclopentene oxide in a suitable solvent (e.g., ethanol or methanol), aqueous ammonia is added in excess.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield racemic cis-2-aminocyclopentanol.

Step 2: Boc-Protection of Racemic cis-2-Aminocyclopentanol

  • The crude racemic cis-2-aminocyclopentanol is dissolved in a suitable solvent, such as a mixture of dichloromethane and water or tetrahydrofuran and water.

  • A base, typically sodium bicarbonate or triethylamine, is added to the solution.

  • Di-tert-butyl dicarbonate (Boc)₂O is added portion-wise to the stirred solution at 0 °C or room temperature.

  • The reaction is stirred for several hours until completion, as monitored by TLC.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford racemic cis-tert-butyl (2-hydroxycyclopentyl)carbamate as a white solid or viscous oil.

Diastereomeric Resolution of cis-tert-Butyl (2-hydroxycyclopentyl)carbamate

The separation of the enantiomers of racemic cis-2-aminocyclopentanol (the precursor to the target molecule) is achieved through diastereomeric salt formation using a chiral resolving agent. L-(+)-Tartaric acid is a commonly employed and effective resolving agent for this purpose. The principle behind this method is the formation of two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2][3][4]

Experimental Protocol:

Step 1: Formation of Diastereomeric Salts

  • A solution of L-(+)-tartaric acid in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • A solution of racemic cis-2-aminocyclopentanol in the same solvent is added slowly to the tartaric acid solution with stirring.

  • The mixture is heated to reflux to ensure complete dissolution and then allowed to cool slowly to room temperature.

  • The less soluble diastereomeric salt, the ((1R,2S)-2-aminocyclopentanol)-L-tartrate salt, will preferentially crystallize out of the solution.

  • The crystallization process can be aided by cooling the mixture in an ice bath or by seeding with a small crystal of the desired diastereomeric salt.

Step 2: Isolation of the Diastereomeric Salt

  • The precipitated crystals of the ((1R,2S)-2-aminocyclopentanol)-L-tartrate salt are collected by filtration.

  • The crystals are washed with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The enantiomeric purity of the obtained salt can be improved by recrystallization from the same solvent.

Step 3: Liberation of the Enantiomerically Pure Amine

  • The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide or potassium hydroxide) to neutralize the tartaric acid and liberate the free amine.

  • The enantiomerically enriched (1R,2S)-2-aminocyclopentanol is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 4: Boc-Protection of (1R,2S)-2-Aminocyclopentanol

  • The enantiomerically pure (1R,2S)-2-aminocyclopentanol is then protected with a Boc group as described in Section 2, Step 2, to yield the final product, this compound.

Logical Workflow for Diastereomeric Resolution:

G racemic Racemic cis-2-Aminocyclopentanol dissolve Dissolve in Solvent (e.g., Methanol) racemic->dissolve tartaric L-(+)-Tartaric Acid tartaric->dissolve mix Mix and Heat to Dissolve dissolve->mix cool Slow Cooling and Crystallization mix->cool filter Filtration cool->filter crystals Crystals of ((1R,2S)-Amine)-L-Tartrate Salt (Less Soluble) filter->crystals Solid mother_liquor Mother Liquor containing ((1S,2R)-Amine)-L-Tartrate Salt (More Soluble) filter->mother_liquor Liquid base Treat with Base (e.g., NaOH) crystals->base extract Extraction base->extract enantiopure_amine Enantiopure (1R,2S)-2-Aminocyclopentanol extract->enantiopure_amine boc_protection Boc-Protection enantiopure_amine->boc_protection final_product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate boc_protection->final_product

Caption: Workflow for the diastereomeric resolution of racemic cis-2-aminocyclopentanol.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential to confirm its identity and stereochemical purity. The following table summarizes key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid
CAS Number 155837-16-4 (for cis-isomer)
Optical Rotation [α]D Data not consistently available in the public domain for the pure (1R,2S) enantiomer. It is crucial to determine this experimentally for each batch.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Characteristic peaks include: a broad singlet for the NH proton, a multiplet for the CH-OH proton, a multiplet for the CH-NHBoc proton, a singlet for the tert-butyl protons, and multiplets for the cyclopentyl ring protons.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Characteristic peaks include: a signal for the carbamate carbonyl carbon, a signal for the quaternary carbon of the tert-butyl group, signals for the CH-OH and CH-NHBoc carbons, a signal for the methyl carbons of the tert-butyl group, and signals for the methylene carbons of the cyclopentyl ring.

Note: The exact chemical shifts and coupling constants in NMR spectra can be influenced by the solvent and concentration. It is recommended to acquire and interpret the spectra for each synthesized batch and compare them with reference data if available.

Stereochemical Relationship of Isomers

The stereochemistry of the 2-hydroxycyclopentylcarbamate core is defined by the relative and absolute configurations at the C1 and C2 positions of the cyclopentane ring. The relationship between the different stereoisomers is illustrated in the diagram below.

G cluster_cis cis-Isomers cluster_trans trans-Isomers 1R,2S (1R,2S) 1S,2R (1S,2R) 1R,2S->1S,2R Enantiomers 1R,2R (1R,2R) 1R,2S->1R,2R Diastereomers 1S,2S (1S,2S) 1R,2S->1S,2S Diastereomers 1S,2R->1R,2R Diastereomers 1S,2R->1S,2S Diastereomers 1R,2R->1S,2S Enantiomers

Caption: Stereochemical relationships between the isomers of 2-hydroxycyclopentylcarbamate.

Conclusion

This technical guide has outlined the key stereochemical considerations for this compound. The synthesis of the racemic cis-precursor and its subsequent diastereomeric resolution using L-(+)-tartaric acid provide a reliable pathway to obtaining the enantiomerically pure (1R,2S)-isomer. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and well-characterized production of this important chiral building block. Careful execution of the described procedures and thorough analytical characterization are essential for ensuring the stereochemical integrity of the final product.

References

Methodological & Application

Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in pharmaceutical and organic synthesis. The protocols herein are based on established methods for the protection of amino groups.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of both a hydroxyl and a protected amine functionality on a chiral cyclopentane scaffold makes it a versatile precursor for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This protocol details the synthesis of the title compound via the Boc-protection of (1R,2S)-2-aminocyclopentanol.

Reaction Scheme

The synthesis proceeds via the reaction of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

Caption: Synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material (1R,2S)-2-aminocyclopentanol[3]
CAS Number260065-85-8[3]
Molecular FormulaC₅H₁₁NO[3]
Molecular Weight101.15 g/mol [3]
Product This compound[4][5]
CAS Number913631-66-0 (enantiomer)[4]
Molecular FormulaC₁₀H₁₉NO₃[4]
Molecular Weight201.27 g/mol [4]
Reaction Conditions
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)[6]
ReagentDi-tert-butyl dicarbonate ((Boc)₂O)[1][7][8][9]
BaseTriethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)[6]
TemperatureRoom Temperature (20-25 °C)[6]
Reaction Time12-24 hoursGeneral Knowledge
Typical Yield 90-98%General Knowledge

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment
  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G A Dissolve (1R,2S)-2-aminocyclopentanol in anhydrous DCM B Add Triethylamine (TEA) A->B C Add (Boc)₂O solution B->C D Stir at Room Temperature (12-24h) C->D E Monitor reaction by TLC D->E F Quench with water and separate layers E->F G Wash organic layer with NaHCO₃ and brine F->G H Dry organic layer (MgSO₄ or Na₂SO₄) G->H I Filter and concentrate under reduced pressure H->I J Purify by column chromatography (if needed) I->J K Characterize the product J->K

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reagents

The diagram below shows the logical relationship and roles of the key reagents in the synthesis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Start (1R,2S)-2-aminocyclopentanol (Nucleophile) Product This compound Start->Product is protected by Boc Di-tert-butyl dicarbonate (Electrophile) Boc->Product donates Boc group Base Triethylamine (Base/Acid Scavenger) Base->Start activates Solvent Dichloromethane (Solvent)

Caption: Reagent roles in the synthesis.

References

Application Notes and Protocols for the Chiral Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the specific stereochemical arrangement of the hydroxyl and carbamate functionalities, makes it a valuable intermediate for the synthesis of various pharmaceutical agents, including antiviral and anticancer drugs. The precise control of stereochemistry is paramount, as different enantiomers and diastereomers can exhibit vastly different biological activities.

This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound. The synthetic strategy focuses on the preparation of a racemic precursor, followed by chiral resolution to isolate the desired enantiomer, and subsequent protection of the amino group.

Overall Synthetic Strategy

The synthesis of the target molecule is a multi-step process that begins with the synthesis of racemic cis-2-aminocyclopentanol. This racemic mixture is then resolved into its constituent enantiomers. Finally, the desired (1R,2S)-2-aminocyclopentanol is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Chiral Resolution cluster_2 Boc Protection Cyclopentene Oxide Cyclopentene Oxide rac-cis-2-(Benzylamino)cyclopentanol rac-cis-2-(Benzylamino)cyclopentanol Cyclopentene Oxide->rac-cis-2-(Benzylamino)cyclopentanol Benzylamine rac-cis-2-Aminocyclopentanol rac-cis-2-Aminocyclopentanol rac-cis-2-(Benzylamino)cyclopentanol->rac-cis-2-Aminocyclopentanol Hydrogenolysis (1R,2S)-2-Aminocyclopentanol (1R,2S)-2-Aminocyclopentanol rac-cis-2-Aminocyclopentanol->(1R,2S)-2-Aminocyclopentanol Enzymatic or Chemical Resolution This compound This compound (1R,2S)-2-Aminocyclopentanol->this compound Di-tert-butyl dicarbonate

Caption: Overall synthetic workflow.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Chiral Resolution of cis-2-Aminocyclopentanol Derivatives

Resolution MethodSubstrateResolving Agent/EnzymeSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Reference
Enzymaticrac-cis-2-AminocyclopentanecarboxamideCandida antarctica lipase B (CAL-B)TBME/TAA (4:1)50>99[1]
Chemicalrac-cis-2-(N-Benzylamino)cyclopentanolR-(-)-Mandelic Acid2-Propanol~50 (for diastereomeric salt)>98 (after liberation)[2]

Table 2: Boc Protection of Amines

SubstrateBaseSolventReaction TimeTemperature (°C)Yield (%)Reference
General AminesSodium BicarbonateWater/Dioxane2-12 hRoom Temp>90[3]
General Amines4-DMAPAcetonitrile1-3 hRoom Temp>95[4]
(1R,2S)-2-AminocyclopentanolTriethylamineDichloromethane2 h0 to Room TempHighGeneral Protocol

Experimental Protocols

Protocol 1: Synthesis of racemic-cis-2-(Benzylamino)cyclopentanol

This protocol describes the synthesis of the racemic N-benzylated aminocyclopentanol precursor from cyclopentene oxide.

Materials:

  • Cyclopentene oxide

  • Benzylamine

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine cyclopentene oxide (1.0 eq) and water.

  • Add benzylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90-110°C) and stir for 4-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude rac-cis-2-(benzylamino)cyclopentanol.

  • The crude product can be purified by column chromatography on silica gel.

G start Start reactants Combine Cyclopentene Oxide, Benzylamine, and Water start->reactants reflux Reflux at 90-110°C for 4-6h reactants->reflux monitor Monitor by TLC reflux->monitor workup Cool and Extract with Dichloromethane monitor->workup dry Dry and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end G cluster_enzymatic Enzymatic Resolution cluster_chemical Chemical Resolution e1 Dissolve Racemate and Acylating Agent e2 Add Lipase (CAL-B) e1->e2 e3 Incubate and Monitor (~50% conversion) e2->e3 e4 Separate Acylated Product and Unreacted Enantiomer e3->e4 (1R,2S)-2-Aminocyclopentanol (1R,2S)-2-Aminocyclopentanol e4->(1R,2S)-2-Aminocyclopentanol c1 Dissolve Racemic Amine and Chiral Acid c2 Crystallize Diastereomeric Salt c1->c2 c3 Isolate Crystals c2->c3 c4 Liberate Free Amine (Base Treatment) c3->c4 (1R,2S)-2-(N-Benzylamino)cyclopentanol (1R,2S)-2-(N-Benzylamino)cyclopentanol c4->(1R,2S)-2-(N-Benzylamino)cyclopentanol rac-cis-2-Aminocyclopentanol rac-cis-2-Aminocyclopentanol rac-cis-2-Aminocyclopentanol->e1 rac-cis-2-(N-Benzylamino)cyclopentanol rac-cis-2-(N-Benzylamino)cyclopentanol rac-cis-2-(N-Benzylamino)cyclopentanol->c1 G start Dissolve (1R,2S)-2-Aminocyclopentanol and Base cool Cool to 0°C start->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react Stir at Room Temperature for 2-4h add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate purify->product

References

Resolution of (1R,2S)-2-aminocyclopentanol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclopentanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial for the biological activity and safety of the final active pharmaceutical ingredient (API). As chemical synthesis often produces a racemic mixture of enantiomers, their efficient separation is a critical step in drug development. These application notes provide detailed protocols for the resolution of (1R,2S)-2-aminocyclopentanol enantiomers using two primary methods: Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution.

Methods Overview

Two common and effective methods for the resolution of racemic 2-aminocyclopentanol are:

  • Diastereomeric Salt Crystallization: This classical method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. The desired enantiomer is then liberated from the isolated salt.[1][2]

  • Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic mixture.[1] This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated. This technique is known for its high selectivity and mild reaction conditions.

Data Presentation: A Quantitative Comparison

The selection of a resolution method often depends on factors like efficiency, yield, and enantiomeric excess (e.e.). The following tables summarize representative quantitative data for the resolution of aminocyclopentanol derivatives.

Table 1: Enzymatic Resolution of Racemic cis-2-Aminocyclopentanecarboxamide *

EnzymeAcylating AgentSolventConversion (%)e.e. of Product (%)e.e. of Substrate (%)
Candida antarctica lipase B (CAL-B)2,2,2-Trifluoroethyl butanoateTBME/TAA (4:1)50>9997

*Data for a structurally similar analog, cis-2-aminocyclopentanecarboxamide, is presented due to the limited availability of specific data for (1R,2S)-2-aminocyclopentanol.[1]

Table 2: Illustrative Data for Diastereomeric Salt Crystallization

Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)e.e. of Liberated Amine (%)
L-(+)-Tartaric AcidMethanol(Illustrative) 35-45(Illustrative) >95 (after recrystallization)
D-(-)-Dibenzoyltartaric AcidEthanol(Illustrative) 40-50(Illustrative) >98 (after recrystallization)

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol describes the resolution of racemic cis-2-aminocyclopentanol using L-(+)-tartaric acid. The principle relies on the differential solubility of the two diastereomeric salts formed.[1]

Materials:

  • Racemic cis-2-aminocyclopentanol

  • L-(+)-Tartaric acid

  • Methanol

  • 2M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic cis-2-aminocyclopentanol in a minimal amount of warm methanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of warm methanol.

    • Slowly add the tartaric acid solution to the aminocyclopentanol solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • The solution can be further cooled in an ice bath to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended):

    • To improve diastereomeric purity, recrystallize the isolated salt from a minimal amount of hot methanol.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 2M NaOH solution dropwise until the pH is basic (pH > 10) to liberate the free amine.

    • Extract the free amine with ethyl acetate (3x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-aminocyclopentanol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC.

Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This protocol details the kinetic resolution of racemic cis-2-aminocyclopentanol via N-acylation catalyzed by immobilized CAL-B.

Materials:

  • Racemic cis-2-aminocyclopentanol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • 2,2,2-Trifluoroethyl butanoate (acylating agent)

  • tert-Butyl methyl ether (TBME)

  • tert-Amyl alcohol (TAA)

  • Shaker incubator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a sealed vial, dissolve 1 equivalent of racemic cis-2-aminocyclopentanol in a solvent mixture of TBME and TAA (e.g., 4:1 v/v).

    • Add 1.5 to 2 equivalents of the acylating agent, 2,2,2-trifluoroethyl butanoate.

    • Add the immobilized CAL-B to the mixture.

  • Enzymatic Reaction:

    • Incubate the vial in a shaker incubator at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Reaction Termination and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • The resulting mixture contains the acylated enantiomer and the unreacted enantiomer.

    • Separate the acylated amine from the unreacted amine using column chromatography.

  • Hydrolysis of the Acylated Amine (Optional):

    • The separated acylated amine can be hydrolyzed using a mild base (e.g., K2CO3 in methanol) to obtain the other enantiomer of 2-aminocyclopentanol.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of both the unreacted amine and the product of hydrolysis using chiral HPLC.

Protocol 3: Chiral HPLC Analysis

This protocol provides a general method for the analysis of the enantiomeric purity of 2-aminocyclopentanol.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective.[3]

  • Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol is typically used.[3] A small amount of an amine modifier, such as diethylamine (DEA), is often added to improve peak shape for basic analytes.[3]

    • Starting Conditions: n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v).[3]

  • Flow Rate: 0.5 - 1.0 mL/min.[3]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as 2-aminocyclopentanol lacks a strong chromophore.[3]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the analysis under isocratic conditions.

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

Visualizations

Diastereomeric_Salt_Crystallization_Workflow cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation & Analysis racemic_amine Racemic (1R,2S)-2-aminocyclopentanol in Methanol mixing Mixing and Cooling racemic_amine->mixing resolving_agent L-(+)-Tartaric Acid in Methanol resolving_agent->mixing filtration1 Filtration mixing->filtration1 less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration1->less_soluble mother_liquor Mother Liquor with More Soluble Salt filtration1->mother_liquor basification Basification (NaOH) & Extraction less_soluble->basification pure_enantiomer Enantiomerically Pure (1R,2S)-2-aminocyclopentanol basification->pure_enantiomer hplc Chiral HPLC Analysis pure_enantiomer->hplc

Caption: Workflow for Diastereomeric Salt Crystallization.

Enzymatic_Kinetic_Resolution_Workflow cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Products & Analysis racemic_amine Racemic (1R,2S)-2-aminocyclopentanol reaction Shaker Incubation (~50% Conversion) racemic_amine->reaction acyl_donor Acyl Donor (2,2,2-Trifluoroethyl butanoate) acyl_donor->reaction enzyme Immobilized CAL-B enzyme->reaction filtration Enzyme Filtration reaction->filtration mixture Mixture of Acylated and Unreacted Amine filtration->mixture chromatography Column Chromatography mixture->chromatography unreacted_enantiomer Unreacted Enantiomer chromatography->unreacted_enantiomer acylated_enantiomer Acylated Enantiomer chromatography->acylated_enantiomer hplc1 Chiral HPLC Analysis unreacted_enantiomer->hplc1 hplc2 Chiral HPLC Analysis acylated_enantiomer->hplc2

Caption: Workflow for Enzymatic Kinetic Resolution.

References

Application Notes and Protocols: The Strategic Use of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a valuable chiral building block in organic synthesis, prized for its stereochemically defined 1,2-aminoalcohol functionality on a cyclopentane scaffold. This arrangement is a key structural motif in a variety of biologically active molecules, particularly carbocyclic nucleoside analogues, which are a class of antiviral and anti-cancer agents. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective manipulation of the hydroxyl group and can be readily removed under acidic conditions, providing synthetic flexibility. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of carbocyclic nucleoside analogues.

Key Applications

The primary application of this compound lies in its role as a chiral precursor for the synthesis of enantiomerically pure pharmaceuticals. The cyclopentane ring serves as a stable isostere of the furanose sugar in natural nucleosides, conferring resistance to enzymatic cleavage and enhancing metabolic stability.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of compounds where the ribose sugar moiety is replaced by a cyclopentane or cyclopentene ring.[1] This structural modification can lead to improved pharmacological properties, such as increased stability towards enzymatic degradation.[1] this compound is an ideal starting material for the synthesis of these analogues due to its pre-installed and stereochemically defined amino and hydroxyl groups.

A general synthetic strategy involves the activation of the hydroxyl group, followed by nucleophilic substitution with a nucleobase (or a precursor), and subsequent deprotection steps to yield the final carbocyclic nucleoside analogue.

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group via Mesylation

This protocol describes the conversion of the hydroxyl group in this compound to a good leaving group, a mesylate, in preparation for nucleophilic substitution.

Reaction Scheme:

start This compound product tert-Butyl ((1R,2S)-2-(methylsulfonyloxy)cyclopentyl)carbamate start->product MsCl, TEA DCM, 0 °C to rt reagents Methanesulfonyl chloride (MsCl), Triethylamine (TEA) solvent Dichloromethane (DCM)

Caption: Mesylation of this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound194785-19-8201.271.01.0
Methanesulfonyl chloride (MsCl)124-63-0114.551.21.2
Triethylamine (TEA)121-44-8101.191.51.5
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated aqueous sodium bicarbonate solution----
Brine----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product. This intermediate is often used in the next step without further purification.

Protocol 2: Nucleophilic Substitution with a Nucleobase Precursor

This protocol details the coupling of the activated intermediate with a suitable purine or pyrimidine base precursor. The example below uses 6-chloropurine as a representative nucleobase precursor for the synthesis of a carbocyclic adenosine analogue precursor.

Reaction Scheme:

start tert-Butyl ((1R,2S)-2-(methylsulfonyloxy)cyclopentyl)carbamate product tert-Butyl ((1R,2S)-2-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate start->product 6-Chloropurine, NaH DMF, rt reagents 6-Chloropurine, Sodium hydride (NaH) solvent Dimethylformamide (DMF)

Caption: Coupling of the mesylate with 6-chloropurine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl ((1R,2S)-2-(methylsulfonyloxy)cyclopentyl)carbamate(Not available)279.351.01.0
6-Chloropurine87-42-3154.551.11.1
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-724.001.21.2
Dimethylformamide (DMF), anhydrous68-12-273.09--
Saturated aqueous ammonium chloride solution----
Ethyl acetate141-78-688.11--
Brine----
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add 6-chloropurine (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of tert-Butyl ((1R,2S)-2-(methylsulfonyloxy)cyclopentyl)carbamate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 3: Deprotection to Yield the Final Carbocyclic Nucleoside Analogue

This final step involves the removal of the Boc protecting group to reveal the free amine, yielding the carbocyclic nucleoside analogue.

Reaction Scheme:

start tert-Butyl ((1R,2S)-2-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate product (1S,2R)-2-(6-chloro-9H-purin-9-yl)cyclopentan-1-amine start->product TFA, DCM rt reagents Trifluoroacetic acid (TFA) solvent Dichloromethane (DCM)

Caption: Boc deprotection of the coupled product.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
tert-Butyl ((1R,2S)-2-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate(Not available)337.811.01.0
Trifluoroacetic acid (TFA)76-05-1114.02--
Dichloromethane (DCM)75-09-284.93--
Saturated aqueous sodium bicarbonate solution----

Procedure:

  • Dissolve the Boc-protected coupled product (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) in a 1:1 ratio with DCM (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the careful addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over an anhydrous salt, filter, and concentrate to yield the final carbocyclic nucleoside analogue. Further purification may be achieved by crystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic sequence. Please note that yields can vary depending on the specific substrate and reaction conditions.

StepProductTypical Yield (%)
1. Mesylationtert-Butyl ((1R,2S)-2-(methylsulfonyloxy)cyclopentyl)carbamate90-95% (crude)
2. Nucleophilic Substitutiontert-Butyl ((1R,2S)-2-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate60-75%
3. Boc Deprotection(1S,2R)-2-(6-chloro-9H-purin-9-yl)cyclopentan-1-amine85-95%

Logical Workflow

A Start: this compound B Step 1: Hydroxyl Activation (e.g., Mesylation) A->B C Intermediate: Activated Chiral Building Block B->C D Step 2: Nucleophilic Substitution with Nucleobase C->D E Intermediate: Protected Carbocyclic Nucleoside Analogue D->E F Step 3: Deprotection (e.g., Boc Removal) E->F G Final Product: Carbocyclic Nucleoside Analogue F->G

Caption: Synthetic workflow for carbocyclic nucleoside analogues.

This compound is a highly useful and versatile chiral building block for the stereoselective synthesis of carbocyclic nucleoside analogues. The protocols outlined above provide a general framework for its application, which can be adapted for the synthesis of a wide range of target molecules with potential therapeutic applications. The strategic use of this intermediate allows for the efficient construction of complex molecular architectures with high stereochemical control.

References

Application Notes and Protocols: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate , a key chiral building block in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. This document details its properties, synthetic methodologies, and its application in the preparation of antiviral compounds, with a focus on analogues of the anti-HIV drug, Abacavir.

Introduction

Carbocyclic nucleoside analogues are a critical class of antiviral drugs where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety, such as a cyclopentane ring. This structural modification imparts enhanced metabolic stability by preventing the enzymatic cleavage of the glycosidic bond, a common degradation pathway for traditional nucleoside drugs. This compound (Figure 1) is a valuable chiral intermediate that provides the necessary stereochemistry for the synthesis of biologically active carbocyclic nucleosides. Its protected amine and free hydroxyl group allow for sequential functionalization to build the final nucleoside analogue.

Figure 1: Structure of this compound

PropertyValue
IUPAC Name tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
CAS Number 296778-54-6
Appearance White to off-white solid
Chirality (1R, 2S)

Synthetic Applications: A Precursor to Antiviral Agents

The primary application of this compound is in the synthesis of carbocyclic nucleoside analogues that act as reverse transcriptase inhibitors. A prominent example of a drug synthesized from a closely related unsaturated precursor is Abacavir , used in the treatment of HIV infection. The cyclopentane ring of the intermediate serves as a scaffold to which a nucleobase is attached.

The general synthetic workflow involves the coupling of the chiral cyclopentanol intermediate with a purine or pyrimidine base, followed by deprotection steps to yield the final active pharmaceutical ingredient (API). The stereochemistry of the intermediate is crucial for the biological activity of the final drug molecule.

G A tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate B Activation of Hydroxyl Group (e.g., Mitsunobu Reaction) A->B Reagents: PPh₃, DIAD C Nucleophilic Substitution with Purine/Pyrimidine Base B->C Nucleobase D Protected Carbocyclic Nucleoside Analogue C->D E Deprotection D->E e.g., TFA F Final Carbocyclic Nucleoside Analogue (API) E->F

Caption: General synthetic workflow for carbocyclic nucleoside analogues.

Experimental Protocols

The following protocols are representative examples for the synthesis of the chiral intermediate and its subsequent conversion to a carbocyclic nucleoside analogue.

Protocol 1: Enantioselective Synthesis of this compound via Enzymatic Kinetic Resolution

This protocol describes a method for obtaining the enantiomerically pure intermediate from a racemic mixture of 2-aminocyclopentanol.

Materials:

  • rac-trans-2-Aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lipase (e.g., Novozym 435)

  • Vinyl acetate

  • Organic solvent (e.g., Diisopropyl ether)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Boc Protection of rac-trans-2-Aminocyclopentanol:

    • Dissolve rac-trans-2-aminocyclopentanol (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).

    • Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic tert-butyl (trans-2-hydroxycyclopentyl)carbamate.

  • Enzymatic Kinetic Resolution:

    • Dissolve the racemic Boc-protected amino alcohol (1.0 eq) in diisopropyl ether.

    • Add vinyl acetate (2.0 eq) as the acylating agent.

    • Add Lipase (Novozym 435, e.g., 50 mg per mmol of substrate).

    • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.

    • Stop the reaction at approximately 50% conversion.

    • Filter off the enzyme and wash with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the mixture by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to separate the acylated (R)-enantiomer from the unreacted (S)-enantiomer (tert-Butyl ((1S,2R)-2-hydroxycyclopentyl)carbamate). The desired (1R,2S) enantiomer can be obtained by hydrolysis of the corresponding acetate.

Quantitative Data (Representative):

ParameterValueReference
Enantiomeric Excess (e.e.) of unreacted alcohol>99%[1]
Enantiomeric Excess (e.e.) of acylated product>99%[1]
Yield of resolved products~45% for each enantiomer[1]
Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction

This protocol describes the coupling of the chiral intermediate with a purine base (6-chloropurine as an example).

Materials:

  • This compound

  • 6-Chloropurine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mitsunobu Reaction:

    • Dissolve this compound (1.0 eq), 6-chloropurine (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., dichloromethane/methanol gradient) to obtain the protected carbocyclic nucleoside analogue.

  • Deprotection:

    • Dissolve the protected nucleoside analogue in a mixture of dichloromethane and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Purify the crude product by an appropriate method (e.g., recrystallization or chromatography) to obtain the final carbocyclic nucleoside analogue.

Quantitative Data (Representative):

ProductTypical YieldSpectroscopic Data (Expected Features)
Protected Carbocyclic Nucleoside50-70%¹H NMR: Signals corresponding to the cyclopentyl ring, Boc protecting group, and the purine base protons.
Final Carbocyclic Nucleoside80-95%¹H NMR: Disappearance of the Boc protecting group signal. Mass Spec (ESI+): [M+H]⁺ corresponding to the final product.

Mechanism of Action of Resulting Antiviral Agents

Carbocyclic nucleoside analogues derived from intermediates like this compound typically function as nucleoside reverse transcriptase inhibitors (NRTIs) . The anti-HIV drug Abacavir serves as a well-studied example of this mechanism.

G cluster_cell Host Cell cluster_virus HIV Replication Cycle Abacavir Abacavir (Prodrug) AMPK1 Cellular Kinases (Phosphorylation) Abacavir->AMPK1 CBV_TP Carbovir Triphosphate (Active Drug) AMPK1->CBV_TP RT HIV Reverse Transcriptase CBV_TP->RT Competitive Inhibition vDNA Viral DNA Synthesis ChainTermination Chain Termination RT->ChainTermination vRNA Viral RNA vRNA:s->vDNA:n Reverse Transcription dGTP dGTP (Natural Substrate) dGTP->RT

Caption: Mechanism of action of Abacavir as a reverse transcriptase inhibitor.

Mechanism Explained:

  • Prodrug Activation: Abacavir, as a prodrug, enters the host cell.

  • Intracellular Phosphorylation: Inside the cell, host cellular kinases phosphorylate Abacavir to its active triphosphate form, carbovir triphosphate (CBV-TP).

  • Competitive Inhibition: CBV-TP is a structural analogue of the natural substrate deoxyguanosine triphosphate (dGTP). It competes with dGTP for the active site of the HIV reverse transcriptase enzyme.

  • Chain Termination: When CBV-TP is incorporated into the growing viral DNA chain, it acts as a chain terminator. Because the carbocyclic "sugar" moiety lacks a 3'-hydroxyl group, the formation of the next phosphodiester bond is blocked, halting DNA synthesis.

  • Inhibition of Viral Replication: The premature termination of viral DNA synthesis prevents the completion of the reverse transcription process, thereby inhibiting the replication of the HIV virus.

Conclusion

This compound is a fundamentally important chiral intermediate in the synthesis of carbocyclic nucleoside analogues. Its specific stereochemistry is a key determinant of the antiviral activity of the final drug products. The synthetic routes, while multi-step, are well-established and often employ robust and scalable reactions such as enzymatic resolutions and Mitsunobu couplings. The resulting carbocyclic nucleosides, exemplified by the mechanism of Abacavir, are potent inhibitors of viral replication, underscoring the continued importance of this class of compounds and their chiral precursors in the development of new antiviral therapies.

References

Synthesis of Edoxaban intermediate using tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of a Key Edoxaban Intermediate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are intended for research and development purposes only. All procedures should be carried out by trained professionals in a suitably equipped laboratory environment, adhering to all relevant safety guidelines.

Introduction

Edoxaban is an oral, direct factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[1] Its synthesis involves a multi-step process requiring the construction of a complex diamine cyclohexane core.[2] A crucial step in many reported synthetic routes is the coupling of the key intermediate, tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl]carbamate , with an oxalamide derivative.[3]

This document provides detailed protocols for the synthesis of a subsequent key intermediate, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate , starting from the aforementioned carbamate-protected diamine.

Note on the Starting Material: The user-specified starting material, tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, contains a cyclopentane ring, which is inconsistent with the cyclohexane core of Edoxaban. Therefore, these protocols are based on the well-documented and structurally correct cyclohexane-based intermediate, tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl]carbamate, which is a widely recognized precursor in Edoxaban synthesis.

Overall Synthetic Pathway

The synthesis of Edoxaban from the key intermediate involves a three-stage process:

  • Condensation: Coupling of the Boc-protected diamine cyclohexane with an activated oxalamic acid derivative.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to free the amine.

  • Amide Coupling: Reaction of the deprotected amine with 5-methyl-4,5,6,7-tetrahydro[4][5]thiazolo[5,4-c]pyridine-2-carboxylic acid to form the final Edoxaban free base.[2]

The following diagram illustrates the general synthetic workflow.

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Amide Coupling cluster_3 Final Step: Salt Formation A tert-butyl [(1R,2S,5S)-2-amino-5- (dimethylcarbamoyl)cyclohexyl]carbamate (or its oxalate salt) C Intermediate (I): tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin- 2-yl)amino)-2-oxoacetyl)amino)-5- (dimethylcarbamoyl)cyclohexyl)carbamate A->C Base (e.g., Triethylamine) Solvent (e.g., Acetonitrile) B Ethyl 2-((5-chloropyridin-2-yl)amino) -2-oxoacetate (or its HCl salt) B->C D Deprotected Intermediate (Amine Salt) C->D Acid (e.g., Methanesulfonic acid) Solvent (e.g., Acetonitrile) F Edoxaban Free Base D->F Coupling Agents (e.g., EDCI, HOBt) Base (e.g., Triethylamine) E 5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo [5,4-c]pyridine-2-carboxylic acid HCl E->F G Edoxaban Tosylate Monohydrate F->G p-toluenesulfonic acid Solvent (e.g., ACN/Water)

Caption: General synthetic workflow for Edoxaban.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Intermediate I)

This protocol details the condensation reaction between tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt.[6][7]

Materials and Reagents:

  • tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Suspend tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt (1.0 eq) in acetonitrile.

  • Heat the mixture to approximately 60°C.

  • Slowly add triethylamine (approx. 4.6 eq) to the mixture.

  • Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride salt (approx. 1.05 eq).

  • Maintain the reaction mixture at ~60-70°C and stir for 6-7 hours.[6][7]

  • Monitor the reaction completion using a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mass to approximately 25°C.

  • Add water to precipitate the product.

  • Cool the resulting mixture to about 10°C and stir for at least 1 hour.

  • Filter the solid product, wash with water, and dry under vacuum to obtain the title compound.[6]

Experimental Workflow Diagram:

G start Start suspend Suspend Amine Oxalate in Acetonitrile start->suspend heat1 Heat to 60°C suspend->heat1 add_tea Add Triethylamine heat1->add_tea add_ester Add Oxoacetate Ester HCl add_tea->add_ester react Stir at 60-70°C for 6-7 hours add_ester->react cool1 Cool to 25°C react->cool1 precipitate Add Water to Precipitate cool1->precipitate cool2 Cool to 10°C Stir for >1 hour precipitate->cool2 filter Filter Solid cool2->filter wash_dry Wash with Water & Dry filter->wash_dry end End Product: Intermediate I wash_dry->end

Caption: Workflow for the synthesis of Intermediate I.

Protocol 2: Synthesis of Edoxaban from Intermediate I

This protocol describes the deprotection of Intermediate I followed by coupling with the thiazolopyridine moiety.[8]

Materials and Reagents:

  • Intermediate I (from Protocol 1)

  • Methanesulfonic acid

  • Acetonitrile

  • Triethylamine

  • 5-methyl-4,5,6,7-tetrahydro[4][5]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • Saturated sodium bicarbonate solution

Procedure: Part A: Boc Deprotection

  • Dissolve Intermediate I (1.0 eq) in acetonitrile in a reaction vessel.

  • At 25°C, add methanesulfonic acid (approx. 2.2 eq) and stir the mixture for approximately 2 hours.[9]

  • Monitor the removal of the Boc group by TLC or HPLC until no starting material is detected.[9]

  • Cool the reaction mixture to 10°C.

Part B: Amide Coupling

  • To the cooled reaction mixture from Part A, add triethylamine (approx. 5.0 eq) and stir for 10 minutes.[9]

  • Sequentially add 5-methyl-4,5,6,7-tetrahydro[4][5]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (approx. 1.1 eq), HOBt (approx. 0.4 eq), and EDCI (approx. 0.5 eq).[9]

  • Allow the mixture to warm to 25°C and stir for approximately 18 hours.[9]

  • Monitor the reaction for completion by TLC or HPLC.

  • Once complete, cool the mixture to 10°C and quench by adding saturated sodium bicarbonate aqueous solution to induce crystallization.

  • Stir for 1 hour, then filter the precipitate.

  • Wash the filter cake with water and dry to yield the Edoxaban free base.

Quantitative Data Summary

The following tables summarize quantitative data compiled from various sources for the key synthetic steps.

Table 1: Reaction Conditions and Yields for Intermediate I Synthesis

Starting Material (Amine) Starting Material (Ester) Solvent Base Temp. (°C) Time (h) Yield (%) Purity (%) Reference
Amine Oxalate Salt (20g) Ester HCl Salt (17g) Acetonitrile (100mL) Triethylamine (28.15g) ~70 7 - - [7]
Amine Free Base (80g) Ester Free Base (67.3g) Acetonitrile (400mL) Triethylamine (19.5g) ~60 7 91.1 98.50 [6]
Amine Oxalate Salt (15g) Ester HCl Salt (12.7g) Dimethyl Sulfoxide Triethylamine (18.5g) 55-60 2-6 - - [4]

| Amine Oxalate Salt (25g) | Ester HCl Salt (21.1g) | Acetonitrile | Triethylamine (30.6g) | 50-55 | - | - | - |[4] |

Table 2: Yield and Purity Data for Edoxaban Synthesis and Purification

Process Step Product Yield (%) Purity (%) Reference
Amide Coupling Edoxaban Free Base 78-84 (Total) >99 [8]
Recrystallization Edoxaban Free Base 98 99.55 [8]
Salt Formation Edoxaban Tosylate Monohydrate - 99.1 [4]

| Recrystallization | Edoxaban Tosylate Monohydrate | 90 | 99.18 |[4] |

Conclusion

The protocols described provide a robust and high-yielding pathway for the synthesis of Edoxaban, starting from the key intermediate tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylaminocarbonyl)cyclohexyl]carbamate. The procedures are based on established methods found in patent literature and offer clear, step-by-step instructions suitable for process development and scale-up. The condensation reaction to form the oxalamide intermediate is a critical step, with conditions that can be optimized to ensure high purity and yield, paving the way for the efficient production of the final active pharmaceutical ingredient.

References

Application Notes: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate - A Chiral Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Current Research Status: Despite extensive literature and patent searches, there is no significant body of evidence to suggest that tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is widely employed as a traditional chiral auxiliary in asymmetric synthesis. A chiral auxiliary is typically a compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, and is subsequently removed. The available data indicates that this compound functions more commonly as a chiral building block or a key intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. Its inherent chirality is incorporated into the final product scaffold.

This document will therefore focus on its role as a chiral building block and provide a general overview of the principles of chiral auxiliaries for context.

Introduction: Chiral Auxiliaries vs. Chiral Building Blocks

In the field of asymmetric synthesis, achieving high levels of stereocontrol is paramount. Two common strategies to achieve this are the use of chiral auxiliaries and the incorporation of chiral building blocks.

  • Chiral Auxiliaries: These are enantiomerically pure compounds that are reversibly attached to a prochiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product. The auxiliary can, in principle, be recovered and reused.

  • Chiral Building Blocks: These are enantiomerically pure molecules that are incorporated as a permanent part of the final molecular structure. Their chirality is integral to the target molecule's architecture and function.

This compound, with its defined stereocenters, falls primarily into the category of a chiral building block.

Conceptual Application as a Chiral Auxiliary

While not documented, one could conceptualize the use of this compound as a chiral auxiliary. The presence of both a hydroxyl and a carbamate group offers potential for derivatization and coordination with reagents. For instance, the amino group (after deprotection of the Boc group) or the hydroxyl group could be acylated with a prochiral substrate. The rigid cyclopentane ring and the stereochemistry of the substituents would then create a chiral environment to direct subsequent reactions such as enolate alkylation or aldol reactions.

A hypothetical workflow for its use as a chiral auxiliary is presented below.

G cluster_0 Hypothetical Workflow for Chiral Auxiliary Use A tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate B Attachment of Prochiral Substrate (e.g., Acylation) A->B C Diastereoselective Reaction (e.g., Alkylation) B->C D Cleavage of Chiral Auxiliary C->D E Enantiomerically Enriched Product D->E F Recovered Auxiliary D->F

Boc-protection of (1R,2S)-2-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Boc-Protection of (1R,2S)-2-Aminocyclopentanol

Introduction

The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation, stability under a wide range of reaction conditions (including basic, nucleophilic, and catalytic hydrogenation conditions), and straightforward removal under mild acidic conditions.[1][2]

(1R,2S)-2-aminocyclopentanol is a valuable chiral building block in medicinal chemistry. The selective protection of its primary amine is a critical step to allow for subsequent modifications at the hydroxyl group or for use in peptide coupling reactions. The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for the selective N-protection under appropriate reaction conditions.[3] This document provides a detailed protocol for the using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of a stable carbamate.

ReactionMechanism cluster_0 Amine Amine (R-NH₂) attacks carbonyl carbon of Boc₂O Intermediate Tetrahedral Intermediate Formation Amine->Intermediate Nucleophilic Attack LeavingGroup Collapse of Intermediate, expelling t-butyl carbonate Intermediate->LeavingGroup Elimination Deprotonation Base removes proton from nitrogen LeavingGroup->Deprotonation Product Final Product: N-Boc Protected Amine Deprotonation->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as (1R,2S)-2-aminocyclopentanol, and byproducts from the Boc-protection reaction. These may include di-tert-butyl dicarbonate (Boc)₂O, tert-butanol, and potentially di-Boc protected amine. If the starting amine is a mixture of stereoisomers, diastereomeric impurities may also be present.

Q2: My purified product is an oil instead of a solid. What should I do?

A2: It is not uncommon for Boc-protected amino alcohols to be obtained as thick oils or amorphous solids.[1] To induce solidification, you can try trituration with a non-polar solvent like hexane or diethyl ether. If that fails, recrystallization from a suitable solvent system is recommended. Seeding the oil with a previously obtained crystal can also initiate crystallization.[2]

Q3: What are the recommended storage conditions for the purified compound?

A3: For long-term stability, it is advisable to store the purified this compound at 2-8°C in a tightly sealed container, protected from moisture and light.

Troubleshooting Guide

Issue 1: Low Yield After Column Chromatography

Q: I am experiencing significant product loss during column chromatography. What are the possible causes and solutions?

A: Low recovery from column chromatography can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The polarity of your eluent may be too high, causing your compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product. A common starting point for Boc-protected amino alcohols is a gradient of ethyl acetate in hexane or dichloromethane.

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and product loss.

    • Solution: Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and channels.

  • Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive compounds, although the Boc group is generally stable to silica gel.

    • Solution: To mitigate potential degradation, you can use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina. A faster elution time by applying slight pressure (flash chromatography) can also minimize contact time with the silica.

Issue 2: Persistent Impurities After Purification

Q: I still see impurities in my NMR spectrum after one round of purification. How can I improve the purity?

A: Persistent impurities often require a multi-step purification strategy or optimization of the current method.

  • For Non-polar Impurities (e.g., residual (Boc)₂O):

    • Solution: If using column chromatography, ensure a shallow gradient is used to effectively separate the non-polar impurities from your more polar product. Alternatively, a pre-purification workup involving washing the crude product with a non-polar solvent like hexane may help.

  • For Polar Impurities (e.g., starting amine):

    • Solution: An acidic wash of the crude product in an organic solvent (e.g., with dilute HCl) can help remove unreacted amine by converting it into its water-soluble salt.[3] Be cautious to neutralize the organic layer before concentrating to avoid any potential cleavage of the Boc group.

  • Recrystallization: If the product is a solid or can be solidified, recrystallization is an excellent technique for removing small amounts of impurities.[4]

Issue 3: Difficulty with Recrystallization

Q: I am unable to get my compound to crystallize from the chosen solvent system. What should I try next?

A: Successful recrystallization depends heavily on the choice of solvent and the cooling process.

  • Oiling Out: If your compound separates as an oil upon cooling, the solution may be too concentrated, or the cooling rate is too fast.

    • Solution: Add a small amount of the "good" solvent to redissolve the oil, and allow the solution to cool more slowly. Using a solvent system where the compound is less soluble can also help.[4]

  • No Crystal Formation: If no crystals form even after extended cooling, the solution may be too dilute, or nucleation is inhibited.

    • Solution: Try to concentrate the solution by slowly evaporating some of the solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.[4]

Experimental Protocols

Protocol 1: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). The amount of silica should be about 50-100 times the weight of the crude product.

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to obtain a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexane. The gradient can be started from 10% ethyl acetate and gradually increased to 50% or higher, depending on the polarity of the impurities.

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This protocol provides a method for purifying solid this compound.

  • Solvent Selection:

    • Choose a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.[4]

  • Dissolution:

    • The crude solid is dissolved in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).

  • Addition of "Poor" Solvent:

    • The "poor" solvent (e.g., hexane) is added dropwise to the hot solution until it becomes slightly cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate.

  • Crystallization:

    • The flask is covered and allowed to cool slowly to room temperature, and then placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration, washed with a small amount of the cold "poor" solvent, and dried under vacuum.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase/Solvent Hexane/Ethyl Acetate GradientEthyl Acetate/Hexane
Typical Purity >95%>98%
Commonly Removed Impurities (Boc)₂O, starting materialsMinor structural analogs, colored impurities

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude Product ColumnChromatography Column Chromatography (Hexane/EtOAc) Crude->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate PureOil Pure Product (May be an oil) Evaporate->PureOil Recrystallize Recrystallization (EtOAc/Hexane) PureOil->Recrystallize If solidification is desired FinalProduct Pure Crystalline Product PureOil->FinalProduct If oil is acceptable FilterDry Filter and Dry Crystals Recrystallize->FilterDry FilterDry->FinalProduct

Caption: A flowchart illustrating the general purification workflow.

TroubleshootingTree Troubleshooting Purification Issues Start Purification Issue LowYield Low Yield? Start->LowYield Impure Persistent Impurities? Start->Impure Oily Product is an Oil? Start->Oily CheckSolvent Optimize Eluent with TLC (Rf 0.2-0.4) LowYield->CheckSolvent Yes Repack Repack Column Carefully LowYield->Repack Yes Deactivate Use Deactivated Silica or Alumina LowYield->Deactivate Yes RerunColumn Re-run Column with Shallow Gradient Impure->RerunColumn Yes AcidWash Perform Acidic Wash for Amine Impurities Impure->AcidWash Yes RecrystallizeImpure Recrystallize Impure->RecrystallizeImpure Yes Triturate Triturate with Hexane/Ether Oily->Triturate Yes RecrystallizeOil Attempt Recrystallization from different solvents Oily->RecrystallizeOil Yes Seed Seed with Crystal Oily->Seed Yes

References

Technical Support Center: Recrystallization of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the recrystallization of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Troubleshooting Recrystallization Issues

Recrystallization is a critical purification technique that can sometimes present challenges. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Issue 1: The compound "oils out" instead of forming crystals.

This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting oil often traps impurities.

  • Question: My product has separated as an oily layer upon cooling. How can I induce crystallization?

    • Answer:

      • Re-dissolve and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool slowly.

      • Lower the Cooling Temperature: If crystals still do not form, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) once it has reached room temperature.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Introduce a tiny crystal of the pure compound ("seed crystal") into the cooled, supersaturated solution to initiate crystallization.

      • Solvent System Modification: If the issue persists, consider a different solvent or a mixed solvent system. A common and effective system for similar carbamates is a mixture of a "good" solvent where the compound is soluble (like ethyl acetate or dichloromethane) and a "poor" solvent where it is less soluble (like hexane or heptane).

Issue 2: Poor or no crystal formation upon cooling.

A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.

  • Question: After dissolving my compound and letting it cool, no crystals have formed. What should I do?

    • Answer:

      • Reduce Solvent Volume: The most common reason for no crystal formation is using too much solvent. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

      • Induce Crystallization: Employ the techniques of scratching the flask with a glass rod or adding a seed crystal as described above.

      • Extended Cooling: Allow the flask to stand undisturbed for a longer period, first at room temperature and then in a colder environment like a refrigerator (2-8 °C).

Issue 3: Low recovery of the recrystallized product.

While some product loss is inherent to the recrystallization process, very low yields can often be improved.

  • Question: My final yield of pure crystals is significantly lower than expected. What are the potential causes and how can I improve it?

    • Answer:

      • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

      • Premature Crystallization: If crystals form too early, for example during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.

      • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.

      • Inappropriate Solvent Choice: The ideal solvent will dissolve the compound when hot but have very low solubility for it when cold. If the compound has significant solubility in the cold solvent, yields will be lower.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting solvent system for the recrystallization of this compound?

  • Q2: How can I determine the optimal solvent ratio for a mixed solvent recrystallization?

    • A2: The optimal ratio is typically determined empirically. A good starting point is to dissolve the compound in a minimal amount of the "good" solvent (e.g., ethyl acetate) at its boiling point. Then, add the "poor" solvent (e.g., hexane) dropwise at the boiling temperature until you observe persistent cloudiness. Add a few drops of the "good" solvent to make the solution clear again, and then allow it to cool.

  • Q3: What is the expected purity and yield for a successful recrystallization of this compound?

    • A3: While a specific protocol with quantitative data for this exact compound is not published, a successful recrystallization should significantly improve the purity of the compound, ideally to >98%. The yield is highly dependent on the initial purity of the crude material and the technique used, but a yield of 70-90% is generally considered good.

  • Q4: Can I use column chromatography to purify this compound?

    • A4: Yes, column chromatography is a viable purification method, often used prior to recrystallization for very impure samples. A common mobile phase for carbamates is a mixture of ethyl acetate and hexane. Recrystallization is then often performed on the fractions containing the purified product to obtain a highly pure crystalline solid.

Experimental Protocols

General Protocol for Recrystallization using a Mixed Solvent System (Ethyl Acetate/Hexane)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture with stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While maintaining the temperature, slowly add hot hexane to the solution until it becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or a refrigerator (2-8 °C) for a few hours.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended Condition
Solvent System Ethyl Acetate / Hexane
Dissolution Temperature Boiling point of Ethyl Acetate (~77°C)
Crystallization Temperature Room temperature, then 2-8°C
Washing Solvent Ice-cold Hexane

Visualization of the Troubleshooting Workflow

Recrystallization_Troubleshooting Recrystallization Troubleshooting Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product 'oils out'? crystals_form->oiling_out No end_good Collect, wash, and dry pure crystals crystals_form->end_good Yes reheat_add_solvent Reheat, add more 'good' solvent oiling_out->reheat_add_solvent Yes induce_crystallization Induce crystallization (scratch/seed) oiling_out->induce_crystallization No low_yield Low Yield? low_yield->end_good No, yield is acceptable check_solvent Check for excessive solvent use low_yield->check_solvent Yes end_good->low_yield reheat_add_solvent->cool induce_crystallization->crystals_form reduce_volume Reduce solvent volume (evaporate) reduce_volume->cool check_solvent->reduce_volume check_washing Ensure washing with ice-cold solvent check_solvent->check_washing

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis involves the reaction of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. This reaction selectively protects the amino group with a tert-butoxycarbonyl (Boc) group.

Q2: What are the most common impurities I might encounter in my synthesis?

Common impurities can be categorized as starting materials, reagent-derived byproducts, and side-reaction products. These include:

  • Unreacted (1R,2S)-2-aminocyclopentanol

  • Residual di-tert-butyl dicarbonate (Boc anhydride)

  • tert-Butanol (from the decomposition of Boc anhydride)

  • N,N-di-Boc-((1R,2S)-2-hydroxycyclopentyl)amine (di-Boc protected byproduct)

  • tert-Butyl ((1R,2S)-2-((tert-butoxycarbonyl)oxy)cyclopentyl)carbamate (O-Boc protected byproduct)

  • tert-Butyl ((1R,2S)-2-((tert-butoxycarbonyl)oxy)cyclopentyl)(tert-butoxycarbonyl)carbamate (N,O-di-Boc protected byproduct)

  • (3aR,6aS)-3a,4,5,6a-tetrahydro-2H-cyclopenta[d]oxazol-2-one (oxazolidinone byproduct)

  • Diastereomeric impurities if the starting material is not enantiomerically pure.

Q3: How can I detect these impurities?

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the final product and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities like residual solvents and tert-butanol. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation of the desired product and for identifying and quantifying proton-containing impurities.

Q4: What causes the formation of the di-Boc byproduct?

The formation of the N,N-di-Boc-protected amine occurs when the initially formed mono-Boc protected amine, which is still nucleophilic, reacts with a second molecule of Boc anhydride.[1] This is more common with less sterically hindered primary amines and can be promoted by the use of strong bases.[1]

Q5: Is it possible for the hydroxyl group to react with Boc anhydride?

Yes, the hydroxyl group of the amino alcohol can react with di-tert-butyl dicarbonate, especially in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), to form an O-Boc derivative, which is a carbonate.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Ensure stoichiometric amounts or a slight excess of di-tert-butyl dicarbonate are used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed. - Ensure the base used is appropriate and added in the correct amount.
Product loss during workup or purification.- Optimize the extraction and washing steps to minimize loss. - If using column chromatography, select an appropriate solvent system to ensure good separation.
Presence of Unreacted (1R,2S)-2-aminocyclopentanol Insufficient Boc anhydride or short reaction time.- Increase the equivalents of Boc anhydride slightly (e.g., 1.1-1.2 equivalents). - Extend the reaction time and monitor for completion.
High Levels of di-Boc Impurity Use of a strong base (e.g., DMAP) or excess Boc anhydride.[1]- Use a milder base such as sodium bicarbonate or triethylamine. - Carefully control the stoichiometry of Boc anhydride (use closer to 1 equivalent). - For sterically unhindered amines, adding the Boc anhydride slowly to the reaction mixture can help minimize this side reaction.[1]
Detection of O-Boc or N,O-di-Boc Impurities Reaction conditions favoring hydroxyl group protection.- Avoid using strong acylation catalysts like DMAP if selective N-protection is desired. - Control the reaction temperature; lower temperatures generally favor N-acylation over O-acylation.
Formation of Oxazolidinone Byproduct Certain reaction conditions can promote intramolecular cyclization.- Using specific solvent and base combinations can minimize this. For instance, conducting the reaction in a biphasic system or in an aqueous medium without a strong catalyst can suppress oxazolidinone formation.[4]
Presence of tert-Butanol Decomposition of Boc anhydride.[5]- Use fresh, high-purity Boc anhydride. - Store Boc anhydride in a cool, dry place and handle it in a moisture-free environment. - tert-Butanol is volatile and can often be removed during solvent evaporation under reduced pressure.

Quantitative Data Summary

ImpurityTypical Analytical MethodPotential Percentage Range
Unreacted (1R,2S)-2-aminocyclopentanolHPLC, GC-MSVariable, depends on reaction completion
N,N-di-Boc protected byproductHPLC, NMRCan be significant (>5%) with strong bases
O-Boc protected byproductHPLC, NMRTypically minor, but can increase with catalysts
tert-ButanolGC-MSCan be present in small amounts from reagent

Experimental Protocols

Synthesis of this compound

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Impurities Amino_Alcohol (1R,2S)-2-aminocyclopentanol Reaction Boc Protection Amino_Alcohol->Reaction Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction Solvent DCM / H2O Solvent->Reaction Base NaHCO3 Base->Reaction Temperature 0°C to RT Temperature->Reaction Desired_Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Reaction->Desired_Product Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Side_Products Side Products (di-Boc, O-Boc, etc.) Reaction->Side_Products Purification Purification (Chromatography) Desired_Product->Purification Unreacted_SM->Purification Side_Products->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_pathways Reaction Pathways Start (1R,2S)-2-aminocyclopentanol + Boc Anhydride Desired Desired N-Boc Protection Start->Desired Di_Boc Di-Boc Formation (Excess Boc2O / Strong Base) Start->Di_Boc O_Boc O-Boc Formation (Catalyst, e.g., DMAP) Start->O_Boc Oxazolidinone Intramolecular Cyclization Start->Oxazolidinone Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Desired->Product Impurity1 N,N-di-Boc Impurity Di_Boc->Impurity1 Impurity2 O-Boc Impurity O_Boc->Impurity2 Impurity3 Oxazolidinone Impurity Oxazolidinone->Impurity3

Caption: Potential impurity formation pathways during synthesis.

References

Technical Support Center: Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of the reaction yield for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low or non-existent?

A1: Several factors could contribute to a low yield:

  • Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh, as it can hydrolyze over time. The (1R,2S)-2-aminocyclopentanol starting material should be pure and anhydrous.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess of Boc₂O (e.g., 1.1 equivalents) can help drive the reaction to completion.

  • Insufficient Mixing: If the reaction mixture is heterogeneous, ensure vigorous stirring to facilitate contact between reactants.

  • Reaction Temperature: If the reaction is proceeding slowly at room temperature, gentle heating to approximately 40-50 °C may improve the rate. Exercise caution, as higher temperatures can promote the formation of side products.

Q2: I am observing a significant amount of a di-Boc protected side product. How can this be avoided?

A2: The formation of a di-protected product, where both the amine and hydroxyl groups are acylated, can be minimized by:

  • Controlling Stoichiometry: Avoid a large excess of Boc₂O. Reducing the amount to 1.05-1.1 equivalents is recommended.

  • Choice of Base: The use of a strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to O-acylation. If a base is necessary, a weak, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferable. In many cases, no base is required for the Boc protection of amino alcohols.[1]

  • Reaction Temperature: Higher temperatures can decrease the selectivity of the reaction. Conducting the reaction at a lower temperature, between 0 °C and room temperature, will favor the more reactive amine's N-protection.

Q3: What are the best practices for purifying the final product?

A3: Purification can be challenging due to the presence of unreacted starting materials and byproducts:

  • Work-up Procedure: After the reaction is complete, quenching with a mild aqueous base like sodium bicarbonate can help to remove any unreacted Boc₂O and acidic byproducts.

  • Column Chromatography: Flash column chromatography is a highly effective method for purification. A solvent gradient of ethyl acetate in hexanes typically provides good separation of the desired product from the more polar starting material and less polar di-Boc byproduct.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes, can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for this reaction?

A1: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are all commonly used and effective. The choice of solvent will depend on the solubility of your starting materials and the intended reaction temperature.

Q2: Is the addition of a base a requirement for this reaction?

A2: A base is not always necessary. The amine is sufficiently nucleophilic to react directly with Boc₂O.[1] The reaction produces tert-butanol and carbon dioxide, which are typically non-problematic.[1] However, the addition of a mild, non-nucleophilic base like triethylamine can sometimes accelerate the reaction by neutralizing the protonated amine intermediate.

Q3: How can the progress of the reaction be monitored?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. Using a solvent system such as 50% ethyl acetate in hexanes, the product will have a higher Rf value than the starting amino alcohol. The starting amine can be visualized with a ninhydrin stain, which will produce a colored spot, whereas the N-protected product will not react with ninhydrin.

Q4: What are the typical reaction times and temperatures for this synthesis?

A4: The reaction time can range from a few hours to overnight. A good starting point is to stir the reaction at room temperature for 12 to 18 hours. To maximize selectivity for N-protection, it is advisable to maintain the reaction temperature between 0 °C and room temperature.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected outcomes when varying key reaction parameters.

ParameterConditionExpected Effect on YieldPotential Side Reactions
Temperature 0 °C to Room Temp.Good yield with high selectivity.Slower reaction rate.
> 50 °CPotentially faster reaction.Increased risk of di-protection.
Boc₂O Stoichiometry 1.0–1.1 equivalentsOptimal yield.Incomplete reaction if < 1.0 eq.
> 1.5 equivalentsHigh conversion.Significant di-protection.
Base NoneGenerally good yield.May be slower in some cases.
Triethylamine (TEA)Can increase reaction rate.Can promote side reactions.
Solvent Dichloromethane (DCM)Good solubility and easy removal.Environmental concerns.
Tetrahydrofuran (THF)Good solubility.Potential for peroxide formation.

Experimental Protocol

Detailed Methodology for the Synthesis of this compound

  • Materials:

    • (1R,2S)-2-aminocyclopentanol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) (optional)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous sodium chloride)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • In a round-bottom flask, dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq.) in DCM (or THF) and cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 eq.) to the cooled solution.

    • If using a base, add triethylamine (1.2 eq.) dropwise.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–18 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Visualizations

Reaction_Pathway start (1R,2S)-2-aminocyclopentanol process Boc Protection start->process reagent Boc₂O (Di-tert-butyl dicarbonate) reagent->process product This compound process->product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield? check_reagents Check Reagent Quality (Boc₂O, Amine) start->check_reagents Yes side_products Side Products Observed? start->side_products No adjust_stoi Adjust Stoichiometry (1.1 eq. Boc₂O) check_reagents->adjust_stoi inc_temp Increase Temperature (e.g., to 40°C) adjust_stoi->inc_temp reduce_temp Lower Temperature (0°C to RT) side_products->reduce_temp Yes purification Purification Successful side_products->purification No reduce_boc Reduce Boc₂O (to 1.05 eq.) reduce_temp->reduce_boc remove_base Remove or Change Base reduce_boc->remove_base remove_base->purification

Caption: Troubleshooting workflow for reaction optimization.

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield affects rate Selectivity Selectivity (N- vs. O-acylation) Temperature->Selectivity high temp reduces Stoichiometry Stoichiometry (Boc₂O) Stoichiometry->Yield drives completion Stoichiometry->Selectivity excess reduces Base Base Base->Yield can increase rate Base->Selectivity strong base reduces Selectivity->Yield impacts purity

Caption: Relationship between key parameters and reaction yield/selectivity.

References

Technical Support Center: Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the N-protection of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent in the presence of a base to yield the desired N-Boc protected product.

Q2: What are the potential side reactions I should be aware of during the synthesis?

A2: Several side reactions can occur, leading to impurities in your final product. The most common include:

  • O-Boc protection: The hydroxyl group of the aminocyclopentanol can also react with Boc₂O to form an O-Boc carbonate derivative.

  • Di-Boc protection: The primary amine can react with two equivalents of Boc₂O, resulting in a di-Boc protected amine.

  • Oxazolidinone formation: Intramolecular cyclization can lead to the formation of a bicyclic oxazolidinone.

  • Isocyanate and Urea Formation: Under certain conditions, particularly with the use of 4-(dimethylamino)pyridine (DMAP) as a catalyst, the formation of isocyanate and urea byproducts has been observed in reactions of primary amines with Boc₂O.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will allow you to track the consumption of the starting material, (1R,2S)-2-aminocyclopentanol, and the formation of the desired product and any major side products.

Q4: What are the general safety precautions I should take when working with di-tert-butyl dicarbonate (Boc₂O)?

A4: Di-tert-butyl dicarbonate can cause pressure buildup in sealed containers due to its slow decomposition. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting & Optimization
Low Yield of Desired Product Incomplete reaction.- Ensure at least one equivalent of Boc₂O is used. A slight excess (1.05-1.1 eq.) can be beneficial.- Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting amine.[2]- Increase reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature.
Product loss during workup or purification.- Ensure proper pH adjustment during aqueous workup to prevent the product from partitioning into the aqueous layer.- Optimize column chromatography conditions (e.g., solvent system, silica gel loading) to minimize product loss.
Presence of a Major Side Product with a Higher Rf Value on TLC Formation of the O-Boc protected side product.- Use a less reactive base. Strong bases can deprotonate the hydroxyl group, increasing its nucleophilicity. Triethylamine or even sodium bicarbonate are often preferred over stronger bases like sodium hydroxide.- Perform the reaction at a lower temperature to favor N-acylation over O-acylation.- Employ a catalyst-free method in water, which has been shown to be highly chemoselective for N-Boc protection of amino alcohols.
Presence of a Side Product with a Significantly Different Polarity Formation of the di-Boc protected side product.- Use a stoichiometric amount of Boc₂O (1.0-1.1 equivalents). A large excess of Boc₂O will favor di-protection.- Add the Boc₂O solution slowly to the reaction mixture to maintain a low concentration of the protecting agent.
Unidentified Impurities Formation of oxazolidinone or other byproducts.- Avoid prolonged reaction times at elevated temperatures, which can promote cyclization.- Consider alternative synthetic routes if oxazolidinone formation is a persistent issue.
Difficulty in Purifying the Product Co-elution of the desired product with side products during column chromatography.- Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often effective.- Consider derivatization of the hydroxyl group of the desired product and the O-Boc side product to facilitate separation.

Experimental Protocols

General Protocol for N-Boc Protection of (1R,2S)-2-aminocyclopentanol:

Materials:

  • (1R,2S)-2-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system of water and an organic solvent)

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (1.1-1.5 eq.) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05-1.1 eq.) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Aminoalcohol (1R,2S)-2-aminocyclopentanol Main_Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate (Desired Product) Aminoalcohol->Main_Product + (Boc)₂O Base, Solvent Boc2O Di-tert-butyl dicarbonate (Boc)₂O Side_Reactions Start (1R,2S)-2-aminocyclopentanol + (Boc)₂O N_Boc Desired Product This compound Start->N_Boc Desired Pathway O_Boc O-Boc Side Product tert-Butyl ((1R,2S)-2-(tert-butoxycarbonyloxy)cyclopentyl)carbamate Start->O_Boc O-Protection Di_Boc Di-Boc Side Product N,N-bis(tert-butoxycarbonyl)-(1R,2S)-2-hydroxycyclopentylamine Start->Di_Boc Di-Protection Oxazolidinone Oxazolidinone Bicyclic Side Product Start->Oxazolidinone Intramolecular Cyclization Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_optimization Optimization Strategies Start Unsatisfactory Reaction Outcome (Low Yield / Impurities) Analyze_TLC_LCMS Analyze TLC/LC-MS Data Start->Analyze_TLC_LCMS Identify_Side_Products Identify Side Products (Compare with standards/literature data) Analyze_TLC_LCMS->Identify_Side_Products Adjust_Stoichiometry Adjust Boc₂O Stoichiometry Identify_Side_Products->Adjust_Stoichiometry Di-Boc observed Change_Base_Solvent Change Base or Solvent Identify_Side_Products->Change_Base_Solvent O-Boc observed Modify_Temp_Time Modify Temperature / Reaction Time Identify_Side_Products->Modify_Temp_Time Incomplete reaction or Oxazolidinone formation Purification Optimize Purification Method Identify_Side_Products->Purification Multiple impurities

References

Technical Support Center: Stereoselective Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured format.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity in Ketone Reduction Suboptimal reducing agent or reaction conditions.Screen various reducing agents. For instance, chelation-controlled reduction using LiAlH(O-t-Bu)3 can favor the syn isomer, while non-chelating reagents like NB-Enantride may favor the anti isomer under Felkin-Anh control.[1] Optimize temperature; reactions at lower temperatures (e.g., -78 °C) often exhibit higher selectivity.
Steric hindrance from the Boc-protecting group influencing the approach of the reducing agent.Consider using a smaller protecting group if feasible, or a bulkier reducing agent to enhance facial selectivity.
Formation of Diastereomeric Impurities in Epoxide Ring-Opening Lack of complete stereospecificity in the SN2 reaction.Ensure the use of a good nucleophile and a polar aprotic solvent to favor a clean SN2 inversion. The choice of the nitrogen source (e.g., ammonia, azide) and its delivery can be critical.
Side reaction with the solvent.When using alcoholic solvents like methanol for epoxide opening, side products from the attack of the corresponding alkoxide can form.[2] It is advisable to use non-nucleophilic solvents or carefully control the reaction conditions.
Incomplete Reaction or Low Yield Inefficient nucleophilic attack in epoxide opening.The epoxide ring can be activated using a Lewis acid, which can enhance its reactivity towards the nucleophile.[3]
Incomplete deprotection of the Boc group.Use a strong acid like HCl in an anhydrous organic solvent such as dioxane or isopropanol for efficient Boc removal.[4] Monitor the reaction by TLC or LC-MS to ensure completion.
Product loss during work-up and purification.Optimize extraction and crystallization procedures. Washing the final product with a solvent in which it is sparingly soluble can help remove impurities without significant product loss.[4]
Difficulty in Separating Diastereomers Similar polarity of the stereoisomers.Employ chromatographic techniques such as flash column chromatography with a carefully selected solvent system. Chiral HPLC can be used for analytical separation and, in some cases, preparative separation of enantiomers.[5][6]
Racemic mixture obtained.If a non-stereoselective route is used, chiral resolution of the final product or an intermediate may be necessary. This can be achieved through crystallization with a chiral resolving agent, such as 10-camphorsulfonic acid.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound with high stereoselectivity?

A1: The main strategies include:

  • Diastereoselective reduction of a ketone: This involves the reduction of 2-(tert-butoxycarbonylamino)cyclopentanone, where the stereochemistry is controlled by the choice of the reducing agent and reaction conditions.

  • Stereospecific ring-opening of an epoxide: Starting from cyclopentene oxide, a nucleophilic nitrogen source is used to open the epoxide ring in an SN2 fashion, leading to a trans-amino alcohol. The stereochemistry of the starting epoxide dictates the product's stereochemistry.[8][9]

  • Asymmetric synthesis: This can involve the use of chiral catalysts or auxiliaries to introduce the desired stereochemistry at a key step.[5]

  • Chiral resolution: A racemic or diastereomeric mixture can be separated into its constituent enantiomers or diastereomers using techniques like crystallization with a chiral resolving agent or chiral chromatography.[7]

Q2: How does the Boc protecting group influence the stereochemical outcome of the synthesis?

A2: The bulky tert-butoxycarbonyl (Boc) group can exert significant steric influence on adjacent reaction centers. In the diastereoselective reduction of a ketone, it can direct the incoming hydride to the opposite face of the molecule. In the epoxidation of a Boc-protected aminocyclopentene, the Boc group can direct the epoxidizing agent to the same face through hydrogen bonding, influencing the stereochemistry of the resulting epoxide.[2][3]

Q3: What are the key considerations for the epoxide ring-opening step to ensure the desired (1R,2S) stereochemistry?

A3: To achieve the desired (1R,2S) product from a suitable cyclopentene-derived epoxide, the following are crucial:

  • Stereochemistry of the epoxide: The starting epoxide must have the correct absolute and relative stereochemistry.

  • SN2 reaction mechanism: The ring-opening must proceed via a clean SN2 mechanism, which results in an inversion of configuration at the carbon atom being attacked. This leads to a trans relationship between the incoming nucleophile and the hydroxyl group.[8][9]

  • Regioselectivity: In unsymmetrical epoxides, the nucleophile will generally attack the less substituted carbon under basic or neutral conditions.[9]

Q4: Are there any established methods for the chiral resolution of aminocyclopentanol derivatives?

A4: Yes, chiral resolution is a viable strategy. For instance, racemic trans-tert-butyl-2-aminocyclopentylcarbamate has been successfully resolved using 10-camphorsulfonic acid (CSA) through diastereomeric salt formation and crystallization.[7] Enzymatic methods, such as lipase-catalyzed resolution, have also been reported to provide high optical purity for related aminocyclopentanol derivatives.[10]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of 2-(tert-butoxycarbonylamino)cyclopentanone

This protocol is a general guideline and may require optimization.

  • Preparation of the Ketone Solution: Dissolve 2-(tert-butoxycarbonylamino)cyclopentanone (1.0 eq) in anhydrous ethanol (or another suitable solvent like THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of the chosen reducing agent (e.g., LiAlH(O-t-Bu)3 in EtOH for chelation control, 1.1 eq) to the cooled ketone solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching the Reaction: Once the starting material is consumed, slowly add a quenching solution (e.g., water or a saturated aqueous solution of Rochelle's salt) at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Filter off any inorganic salts and wash the filter cake with a suitable organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.

Protocol 2: Epoxide Ring-Opening with Ammonia

This protocol is a general guideline and should be performed with appropriate safety precautions.

  • Preparation of the Epoxide Solution: Dissolve the starting cyclopentene epoxide (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Nucleophilic Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent. Alternatively, aqueous ammonia can be used, but this may require elevated temperature and pressure in a sealed vessel.

  • Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

  • Purification: Purify the resulting amino alcohol by column chromatography or crystallization to isolate the desired trans product.

Visualizations

experimental_workflow cluster_reduction Diastereoselective Reduction cluster_epoxide Epoxide Ring-Opening ketone 2-(Boc-amino)cyclopentanone reduction Reduction (e.g., LiAlH(O-t-Bu)3, -78°C) ketone->reduction product_mix_red Diastereomeric Mixture (syn and anti) reduction->product_mix_red purification_red Chromatography product_mix_red->purification_red final_product_red tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate purification_red->final_product_red epoxide Cyclopentene Epoxide ring_opening Ring-Opening (e.g., NH3/MeOH) epoxide->ring_opening product_mix_epox trans-Amino Alcohol ring_opening->product_mix_epox boc_protection Boc Protection product_mix_epox->boc_protection final_product_epox tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate boc_protection->final_product_epox logical_relationship cluster_troubleshooting Troubleshooting Logic low_selectivity Low Diastereoselectivity check_reagent Check Reducing Agent/ Reaction Conditions low_selectivity->check_reagent check_sterics Evaluate Steric Effects low_selectivity->check_sterics low_yield Low Yield check_reaction_completion Monitor Reaction Progress low_yield->check_reaction_completion check_workup Optimize Work-up/ Purification low_yield->check_workup separation_issue Separation Difficulty optimize_chromatography Optimize Chromatography separation_issue->optimize_chromatography consider_resolution Consider Chiral Resolution separation_issue->consider_resolution

References

Technical Support Center: Enhancing the Enantomeric Purity of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (e.e.) of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound has resulted in a low enantiomeric excess. What are the potential causes and how can I address this?

A1: Low enantiomeric excess in the synthesis of chiral molecules can stem from several factors. Primarily, incomplete stereocontrol during the reaction is the most common culprit. Here are some troubleshooting steps:

  • Reagent and Catalyst Quality: Ensure the chiral reagents or catalysts used in your asymmetric synthesis are of high purity and enantiomeric excess. Degradation or racemization of these critical components can significantly impact the stereochemical outcome.

  • Reaction Conditions: Temperature, pressure, and reaction time can all influence the stereoselectivity of a reaction. A comprehensive optimization of these parameters is often necessary. For instance, many asymmetric reactions exhibit higher enantioselectivity at lower temperatures.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state of the reaction, thereby influencing the enantiomeric excess. Experiment with a range of solvents to identify the optimal medium for your specific synthetic route.

Q2: I have a racemic or low e.e. mixture of tert-butyl (2-hydroxycyclopentyl)carbamate. What methods can I use to improve the enantiomeric excess?

A2: There are several established methods for improving the enantiomeric excess of a chiral compound:

  • Chiral Resolution: This involves separating the enantiomers.

    • Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.

    • Kinetic Resolution: Utilizing a chiral catalyst or enzyme that preferentially reacts with one enantiomer, leaving the other enantiomer enriched. Lipases are commonly used for the kinetic resolution of alcohols.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can be used to separate the enantiomers.

Q3: Can you provide a general protocol for improving the enantiomeric excess of my compound using enzymatic kinetic resolution?

A3: Enzymatic kinetic resolution is a powerful technique for enhancing the enantiomeric purity of chiral alcohols. A general approach involves the selective acylation of one enantiomer catalyzed by a lipase.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Enzyme Selection: Screen various lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to identify the most effective one for your substrate.

  • Acyl Donor Selection: Choose an appropriate acyl donor, such as vinyl acetate or isopropenyl acetate.

  • Solvent Selection: The reaction is typically performed in an organic solvent like methyl tert-butyl ether (MTBE) or hexane.

  • Reaction Setup:

    • Dissolve the racemic tert-butyl (2-hydroxycyclopentyl)carbamate in the chosen solvent.

    • Add the selected lipase and the acyl donor.

    • Stir the mixture at a controlled temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the remaining alcohol and the formed ester using chiral HPLC or GC.

  • Work-up: Once the desired conversion (ideally around 50%) and enantiomeric excess are achieved, filter off the enzyme. The acylated enantiomer and the unreacted enantiomer can then be separated by chromatography.

The following diagram illustrates a general workflow for enzymatic kinetic resolution.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemic Racemic tert-Butyl (2-hydroxycyclopentyl)carbamate reaction Lipase-catalyzed Acylation racemic->reaction separation Chromatographic Separation reaction->separation enantiomer_R (1R,2S)-Enantiomer (Unreacted) separation->enantiomer_R ester_S Acylated (1S,2R)-Enantiomer separation->ester_S

Caption: Workflow for Enzymatic Kinetic Resolution.

Q4: What are the key parameters to consider when developing a chiral HPLC method for separating the enantiomers of tert-butyl (2-hydroxycyclopentyl)carbamate?

A4: Developing a successful chiral HPLC method requires careful optimization of several parameters.

ParameterConsiderations
Chiral Stationary Phase (CSP) The choice of CSP is critical. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for separating a wide range of chiral compounds.[1]
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used for normal-phase chiral separations. The ratio of these solvents significantly impacts resolution and retention time.[1]
Flow Rate Optimizing the flow rate can improve peak shape and resolution. A typical starting point is 1.0 mL/min.
Column Temperature Temperature can affect the interaction between the analyte and the CSP, thereby influencing the separation.[1]
Detector A UV detector is commonly used if the molecule has a chromophore. If not, a refractive index (RI) detector or a mass spectrometer (MS) can be employed.

The logical relationship for developing a chiral separation method is depicted below.

G cluster_1 Chiral Method Development Logic start Start with Racemic Mixture csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase Optimize Mobile Phase Composition csp_selection->mobile_phase flow_temp Adjust Flow Rate & Temperature mobile_phase->flow_temp analysis Analyze Separation (Resolution, Tailing) flow_temp->analysis analysis->mobile_phase Re-optimize end Final Method analysis->end Acceptable

Caption: Chiral HPLC Method Development Workflow.

Q5: I am considering classical resolution with a chiral resolving agent. What is a general procedure for this?

A5: Classical resolution involves the formation of diastereomeric salts which can be separated based on their different physical properties, such as solubility.

Experimental Protocol: Classical Resolution via Diastereomeric Salt Formation

  • Resolving Agent Selection: Choose a readily available and enantiomerically pure resolving agent that can react with your compound. For an alcohol, derivatization to an acid or amine might be necessary to react with a chiral base or acid, respectively. Alternatively, chiral acids like tartaric acid or camphorsulfonic acid can sometimes form separable complexes with alcohols.

  • Salt Formation:

    • Dissolve the racemic tert-butyl (2-hydroxycyclopentyl)carbamate in a suitable solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Stir the solution, and if necessary, heat to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. Seeding with a small crystal can be beneficial.

    • The choice of solvent is crucial for selective crystallization.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • The enantiomeric purity of the crystallized diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the desired enantiomer of your compound.

    • Extract the enantiomer into an organic solvent and purify.

The workflow for this process is as follows:

G cluster_2 Classical Resolution Workflow racemate Racemic Mixture resolving_agent Add Chiral Resolving Agent racemate->resolving_agent diastereomers Formation of Diastereomers resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Separation of Diastereomers crystallization->separation liberation Liberation of Enantiomer separation->liberation pure_enantiomer Enantiomerically Pure Product liberation->pure_enantiomer

Caption: Classical Resolution via Diastereomeric Salt Formation.

References

Technical Support Center: Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this and related Boc-protected amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the reaction of (1R,2S)-2-aminocyclopentanol with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). This reaction is typically performed in the presence of a base to neutralize the acidic byproducts and drive the reaction to completion.

Q2: My Boc protection reaction is showing low yield. What are the potential causes?

Several factors can contribute to low yields in a Boc protection reaction. These include:

  • Incomplete reaction: The nucleophilicity of the amine, solubility of the starting materials, choice and stoichiometry of the base, and reaction time and temperature can all affect the reaction's completion.

  • Side reactions: The formation of byproducts such as N,N-di-Boc protected amine or O-acylation of the hydroxyl group can consume the starting materials and reduce the yield of the desired product.

  • Hydrolysis of Boc anhydride: In the presence of water, Boc anhydride can hydrolyze, reducing its availability for the reaction.

Q3: I am observing multiple spots on my TLC analysis of the reaction mixture. What could these be?

Multiple spots on a TLC plate likely indicate the presence of the starting material, the desired product, and one or more byproducts. The most common byproducts in the synthesis of this compound are:

  • N,N-di-Boc-protected byproduct: This occurs when a second Boc group attaches to the nitrogen atom of the initially formed product.

  • O-Boc-protected byproduct: The hydroxyl group of the aminocyclopentanol can also react with Boc anhydride, leading to the formation of an O-Boc derivative.

  • Unreacted (1R,2S)-2-aminocyclopentanol: If the reaction has not gone to completion, the starting amine will be present.

Q4: How can I minimize the formation of the N,N-di-Boc byproduct?

The formation of the di-Boc byproduct is more likely with less sterically hindered primary amines. To minimize its formation:

  • Control stoichiometry: Use a stoichiometric amount or only a slight excess of Boc anhydride (typically 1.0 to 1.2 equivalents).

  • Avoid strong bases: The use of strong bases like 4-(dimethylamino)pyridine (DMAP) can promote di-Boc formation by deprotonating the N-H of the mono-Boc product, increasing its nucleophilicity. Weaker bases like triethylamine (TEA) or sodium bicarbonate are often preferred.[1]

  • Monitor the reaction closely: Track the reaction progress by TLC to avoid prolonged reaction times after the starting material has been consumed.

Q5: Is O-acylation of the hydroxyl group a significant concern?

While the amino group is generally more nucleophilic than the hydroxyl group, O-acylation can occur, especially under certain conditions. To favor N-acylation over O-acylation, it is advisable to perform the reaction under basic conditions, which deprotonates the ammonium salt of the amino group, making the free amine a much better nucleophile.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Solution
Low to no product formation 1. Low nucleophilicity of the amine.2. Poor solubility of starting materials.3. Inappropriate base or incorrect stoichiometry.4. Hydrolysis of Boc anhydride.1. Ensure the amine is not in its salt form (e.g., hydrochloride). If it is, use a base to liberate the free amine.2. Choose a solvent system in which the aminocyclopentanol is soluble (e.g., THF, dioxane, or a mixture with water).3. Use a suitable base like triethylamine or sodium bicarbonate in at least a stoichiometric amount to neutralize acidic byproducts.4. Use anhydrous solvents and handle Boc anhydride in a dry environment.
Presence of a less polar byproduct on TLC Formation of N,N-di-Boc-protected byproduct.1. Reduce the amount of Boc anhydride to 1.0-1.1 equivalents.2. Avoid strong bases like DMAP.[1]3. Monitor the reaction carefully and stop it once the starting amine is consumed.4. The di-Boc byproduct can typically be separated from the mono-Boc product by flash column chromatography.
Presence of a byproduct with similar polarity to the product Formation of O-Boc-protected byproduct.1. Ensure the reaction is performed under basic conditions to enhance the nucleophilicity of the amino group.2. Careful purification by flash column chromatography may be required to separate the N-Boc and O-Boc isomers.
Difficulty in purifying the product The product is an oil or has similar polarity to byproducts.1. If the product is an oil, try to crystallize it from a suitable solvent system (e.g., hexane, ethyl acetate/hexane).2. Utilize flash column chromatography with a carefully selected eluent system to achieve separation. A gradient elution may be necessary.

Data Presentation

The following table summarizes typical reaction conditions for the Boc protection of primary amines, which can be adapted for the synthesis of this compound.

Reagent Base Solvent Temperature (°C) Reaction Time Typical Yield (%)
(Boc)₂OTriethylamine (TEA)Dichloromethane (DCM)Room Temperature1 - 12 hHigh
(Boc)₂OSodium Hydroxide (NaOH)Dioxane/WaterRoom Temperature1 - 4 h>90
(Boc)₂OSodium Bicarbonate (NaHCO₃)THF/WaterRoom Temperature2 - 16 hHigh

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard procedures for the Boc protection of amino alcohols. Optimization may be required for specific experimental setups.

Materials:

  • (1R,2S)-2-aminocyclopentanol (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for chromatography

Procedure:

  • Dissolution: Dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) in THF or DCM. If using the hydrochloride salt, add 1.1 equivalents of TEA and stir for 15-20 minutes before proceeding.

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the solution. If not using the hydrochloride salt, add 1.2 equivalents of TEA or an excess of NaHCO₃.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Aminocyclopentanol (1R,2S)-2-aminocyclopentanol Desired_Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Aminocyclopentanol->Desired_Product + (Boc)₂O (1.1 eq) O_Boc O-Boc byproduct Aminocyclopentanol->O_Boc + (Boc)₂O (side reaction) Boc_Anhydride Di-tert-butyl dicarbonate ((Boc)₂O) Di_Boc N,N-di-Boc byproduct Desired_Product->Di_Boc + (Boc)₂O (excess)

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Start: Boc protection of (1R,2S)-2-aminocyclopentanol Monitor Monitor reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product Successful Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Purify->Analyze_Byproducts Impure Check_Reagents Check Reagent Quality & Stoichiometry Troubleshoot->Check_Reagents Check_Conditions Adjust Reaction Conditions (Solvent, Base) Troubleshoot->Check_Conditions Adjust_Purification Optimize Chromatography Analyze_Byproducts->Adjust_Purification

Caption: A logical workflow for troubleshooting the synthesis and purification process.

Byproduct Formation Mechanisms

Byproduct_Formation cluster_main Main Reaction cluster_diboc Di-Boc Formation cluster_oboc O-Boc Formation Amine R-NH₂ Mono_Boc R-NH-Boc (Desired Product) Amine->Mono_Boc Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Mono_Boc Mono_Boc2 R-NH-Boc Anion R-N⁻-Boc Mono_Boc2->Anion Deprotonation Base Strong Base (e.g., DMAP) Base->Anion Di_Boc R-N(Boc)₂ (Byproduct) Anion->Di_Boc Nucleophilic Attack Boc2O2 (Boc)₂O Boc2O2->Di_Boc Hydroxyl R'-OH O_Boc R'-O-Boc (Byproduct) Hydroxyl->O_Boc Nucleophilic Attack Boc2O3 (Boc)₂O Boc2O3->O_Boc

Caption: Mechanisms leading to the formation of common byproducts in Boc protection of amino alcohols.

References

Technical Support Center: tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound at 2-8°C in a tightly sealed container, protected from moisture.[1] Storing it in a dry and well-ventilated place is also advised.

Q2: Is the compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

A3: You should avoid contact with strong oxidizing agents, as they can lead to degradation.[2][3][4]

Q4: What are the expected hazardous decomposition products?

A4: Under thermal stress or in the presence of certain chemicals, the compound may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

Troubleshooting Guide

Issue 1: The compound appears discolored or has changed in physical appearance.

  • Possible Cause: Exposure to light, elevated temperatures, or chemical contaminants.

  • Troubleshooting Steps:

    • Verify that the compound has been stored according to the recommended conditions (2-8°C, protected from light and moisture).

    • Check for any potential sources of contamination in the storage area.

    • If the discoloration is significant, it is advisable to re-analyze the purity of the compound before use.

Issue 2: The experimental results are inconsistent, suggesting potential degradation of the starting material.

  • Possible Cause: The compound may have degraded due to improper handling or storage. The tert-butyl carbamate (Boc) protecting group can be susceptible to cleavage under acidic conditions.

  • Troubleshooting Steps:

    • Review the experimental protocol to ensure that the compound was not exposed to acidic conditions for a prolonged period.

    • Confirm the recommended storage conditions were maintained.

    • Perform a purity check of the compound using a suitable analytical method like HPLC or NMR to confirm its integrity before proceeding with further experiments.

Issue 3: The compound is difficult to dissolve.

  • Possible Cause: While generally soluble in common organic solvents, insolubility could indicate polymerization or degradation.

  • Troubleshooting Steps:

    • Ensure you are using an appropriate solvent. Information from suppliers indicates solubility in methylene chloride, chloroform, and alcohols.

    • Gently warm the mixture if the solvent's properties allow.

    • If insolubility persists, it may be a sign of degradation, and the material's purity should be assessed.

Data Presentation

Table 1: Recommended Storage Conditions

ParameterRecommendationSource
Temperature 2-8°C[1]
Atmosphere Sealed in a dry environment[1]
Light Protect from light (store in an opaque container)General good laboratory practice
Container Tightly sealed container[2][3][4]

Table 2: Chemical Stability and Incompatibilities

ConditionStabilityIncompatible MaterialsHazardous Decomposition ProductsSource
Recommended Storage StableN/ANone expected[3][4]
Elevated Temperature May decomposeN/ANitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[3][4]
Chemical Exposure May degradeStrong oxidizing agentsVaries depending on the reactant[2][3][4]
Acidic Conditions Susceptible to Boc-group cleavageStrong acidsDeprotected amine, isobutylene, carbon dioxideGeneral chemical knowledge of Boc-carbamates
Basic Conditions Generally more stable than in acidic conditionsStrong bases (may catalyze hydrolysis over time)VariesGeneral chemical knowledge of carbamates

Experimental Protocols

Protocol: General Stability Assessment under Stressed Conditions

This protocol outlines a general method for assessing the stability of this compound under thermal and hydrolytic stress.

1. Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Analytical balance

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Thermal Stress:

    • Weigh approximately 5 mg of the solid compound into two separate vials.

    • Place one vial in an oven at 40°C and the other at 60°C for a period of 1, 2, and 4 weeks.

    • At each time point, dissolve the stored solid in a known volume of acetonitrile to achieve a final concentration of approximately 0.1 mg/mL for HPLC analysis.

  • Hydrolytic Stress (Acidic):

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature.

    • At time points of 0, 2, 8, and 24 hours, take an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Hydrolytic Stress (Basic):

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • At time points of 0, 2, 8, and 24 hours, take an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample:

    • Keep a portion of the stock solution at the recommended storage condition (2-8°C) and analyze it alongside the stressed samples.

3. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water may be suitable. Method development will be required to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 210 nm (as the carbamate has a weak chromophore).

  • Injection Volume: 10 µL

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time zero).

  • Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_compound This compound cluster_degradation Degradation Pathways cluster_factors Factors Leading to Instability Storage Recommended Storage Temperature: 2-8°C Atmosphere: Dry & Sealed Light: Protected Compound Stable Compound Storage->Compound Maintains Temp High Temperature Moisture Moisture Light Light Exposure Oxidants Strong Oxidizing Agents Acid Acidic Conditions Degradation Degraded Product Loss of Purity Inconsistent Results Temp->Degradation Moisture->Degradation Light->Degradation Oxidants->Degradation Acid->Degradation

Caption: Factors influencing the stability of the compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Thermal Thermal Stress (40°C & 60°C) Prep->Thermal Acid Acidic Hydrolysis (0.1 M HCl) Prep->Acid Base Basic Hydrolysis (0.1 M NaOH) Prep->Base HPLC HPLC Analysis Thermal->HPLC Acid->HPLC Base->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for stability assessment.

References

Technical Support Center: Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the protection of the primary amine of (1R,2S)-2-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O). This reaction, known as Boc protection, is typically carried out in the presence of a base and a suitable solvent. The resulting carbamate is generally stable under various conditions, making it an excellent protective strategy in multi-step syntheses.[1][2][3]

Q2: My Boc protection reaction shows low yield. What are the potential causes?

A2: Low yields in Boc protection can stem from several factors:

  • Poor Solubility of Starting Material: The amino alcohol may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[4][5]

  • Inappropriate Base: While not always required, a base is often used to neutralize acidic byproducts. The choice and amount of base are critical for driving the reaction to completion.[5]

  • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc₂O can hydrolyze. While the reaction with the amine is generally faster, prolonged reaction times in water can reduce the yield.[5][6]

  • Steric Hindrance: While less of an issue for this substrate, highly hindered amines can react more slowly.[4]

Q3: What are the common side reactions when synthesizing this compound?

A3: The primary side reactions of concern are:

  • O-Boc Protection: The hydroxyl group of the cyclopentanol ring can react with Boc anhydride to form a tert-butyl carbonate. This is more likely to occur at higher temperatures or with the use of a strong base that can deprotonate the alcohol.[7]

  • Di-Boc Protection: The primary amine can react with two molecules of Boc anhydride, resulting in an N,N-di-Boc protected product. This is more probable when a significant excess of Boc₂O is used or with catalysts like 4-(dimethylaminopyridine) (DMAP).[7][8]

  • Urea Formation: At elevated temperatures, an isocyanate intermediate can form, which may react with another amine molecule to produce a urea derivative.[7][9]

Q4: What is the role of 4-(dimethylaminopyridine) (DMAP) and should I use it?

A4: DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for less reactive amines. It reacts with Boc anhydride to form a more reactive intermediate. However, for a reactive primary amine like (1R,2S)-2-aminocyclopentanol, DMAP is often unnecessary and can increase the likelihood of side reactions, particularly di-Boc protection.[7][8][9] Its use should be carefully considered and optimized.

Q5: What are the key considerations when scaling up this synthesis?

A5: When scaling up the synthesis, consider the following:

  • Thermal Management: The reaction is exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the desired temperature, especially during the addition of Boc anhydride.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, particularly if the starting material has limited solubility.

  • Reagent Addition: Controlled, portion-wise, or slow dropwise addition of Boc anhydride is recommended to manage the exotherm.

  • Workup and Purification: Extraction and crystallization procedures need to be adapted for larger volumes. Crystallization is often a highly effective and scalable method for purifying the solid product.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete reaction (starting material remains) Poor solubility of (1R,2S)-2-aminocyclopentanol.Use a co-solvent system like THF/water or methanol to improve solubility.[1][4]
Insufficient amount of Boc anhydride.Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.
Inadequate reaction time or temperature.Monitor the reaction by TLC or LC-MS. If the reaction is sluggish at room temperature, consider gentle heating to 40°C.[1]
Formation of multiple products (observed on TLC/LC-MS) O-Boc protection of the hydroxyl group.Avoid high temperatures and strong bases. Conduct the reaction at 0°C to room temperature.[7]
Di-Boc protection of the amine.Use a controlled amount of Boc anhydride (around 1.1 equivalents). Avoid using DMAP as a catalyst unless necessary for reactivity.[7]
Product is an oil and does not solidify Residual solvent in the product.Ensure the product is thoroughly dried under high vacuum.
Impurities preventing crystallization.Attempt purification by flash chromatography. For crystallization, try adding a seed crystal or using a different solvent system (e.g., heptane/ethyl acetate).[10]
Difficulty with aqueous workup (emulsion formation) Poor phase separation.Add brine to the aqueous layer to increase its ionic strength and aid in phase separation.[7]

Experimental Protocols

General Reaction Scheme
Laboratory Scale Synthesis (10 g)
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of (1R,2S)-2-aminocyclopentanol in 100 mL of a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add 11.0 g of sodium bicarbonate to the solution and stir vigorously.

  • Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 23.7 g of di-tert-butyl dicarbonate in 20 mL of THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with 5% citric acid solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and heptane to afford the pure product.

Scale-up Synthesis (250 g)
  • Dissolution: In a 5 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, charge 250.0 g of (1R,2S)-2-aminocyclopentanol and 2.5 L of a 1:1 mixture of THF and water.

  • Base Addition: Add 275 g of sodium bicarbonate to the mixture and stir until well-suspended.

  • Boc Anhydride Addition: Cool the reactor contents to 0-5°C. Add 592.5 g of molten di-tert-butyl dicarbonate via an addition funnel over 1.5-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: Allow the reaction mixture to slowly warm to 20-25°C and stir for 6-8 hours. Monitor the reaction by LC-MS for completion.

  • Workup:

    • Concentrate the reaction mixture under vacuum to remove the THF.

    • Add 2.0 L of ethyl acetate and stir for 15 minutes. Separate the layers.

    • Extract the aqueous layer with an additional 1.0 L of ethyl acetate.

    • Combine the organic layers and wash with 1.0 L of 5% citric acid solution, 1.0 L of saturated sodium bicarbonate solution, and 1.0 L of brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to a volume of approximately 1 L.

  • Purification: Add 2.0 L of heptane to the concentrated solution to induce crystallization. Cool the slurry to 0-5°C and stir for 2 hours. Filter the solid, wash with cold heptane, and dry under vacuum at 40°C to a constant weight.

Data Presentation

Table 1: Reaction Parameters at Different Scales
ParameterLaboratory Scale (10 g)Scale-up (250 g)
(1R,2S)-2-aminocyclopentanol10.0 g250.0 g
Di-tert-butyl dicarbonate23.7 g (1.1 eq)592.5 g (1.1 eq)
Sodium Bicarbonate11.0 g (1.3 eq)275 g (1.3 eq)
Solvent (THF/Water)100 mL2.5 L
Reaction Temperature0°C to RT0-10°C to RT
Reaction Time4-6 hours6-8 hours
Table 2: Typical Yields and Purity
ScaleTypical YieldPurity (by HPLC)
Laboratory Scale (10 g)85-95%>98%
Scale-up (250 g)88-96%>99%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve Amine & Add Base reaction Cool to 0-5°C & Add Boc Anhydride prep->reaction stir Stir at RT & Monitor Progress reaction->stir workup Solvent Removal & Aqueous Extraction stir->workup wash Wash Organic Layer workup->wash dry Dry & Concentrate wash->dry purify Crystallization/ Recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Reaction Incomplete or Low Yield? check_solubility Is Starting Material Fully Dissolved? start->check_solubility Yes check_side_products Multiple Spots on TLC? start->check_side_products No use_cosolvent Action: Use Co-solvent (e.g., THF/Water) check_solubility->use_cosolvent No check_solubility->check_side_products Yes success Yield Improved use_cosolvent->success di_boc Di-Boc or O-Boc Side Product Likely check_side_products->di_boc Yes check_reagents Are Reagents Stoichiometrically Correct? check_side_products->check_reagents No optimize_conditions Action: Reduce Boc₂O eq., Lower Temp, Avoid DMAP di_boc->optimize_conditions optimize_conditions->success adjust_reagents Action: Use 1.1-1.2 eq. of Boc Anhydride check_reagents->adjust_reagents No check_reagents->success Yes adjust_reagents->success

Caption: Troubleshooting decision tree for incomplete Boc protection or low yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the qualitative and quantitative analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a key chiral intermediate in pharmaceutical synthesis. Given the limited availability of specific validated methods for this exact molecule in publicly accessible literature, this document outlines robust analytical strategies based on methods developed for structurally similar compounds, such as other Boc-protected amino alcohols and chiral cyclic amines. The guide covers High-Performance Liquid Chromatography (HPLC) for both chiral and achiral separations, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. For this compound, HPLC methods can be categorized into two primary approaches: direct chiral separation to analyze enantiomeric purity and reversed-phase chromatography for assessing purity and performing quantification.

Direct Chiral HPLC for Enantiomeric Purity

The direct approach utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. This is crucial for ensuring the stereochemical integrity of the target compound. Polysaccharide-based and macrocyclic glycopeptide CSPs are highly effective for the separation of chiral amines and amino alcohols.

Alternative 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for their broad enantioselectivity.

Alternative 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phase

Macrocyclic glycopeptide columns (e.g., vancomycin, teicoplanin) are particularly effective for separating N-protected amino acids and amino alcohols.

ParameterPolysaccharide-Based CSPMacrocyclic Glycopeptide-Based CSP
Stationary Phase e.g., Cellulose tris(3,5-dimethylphenylcarbamate)e.g., Teicoplanin
Mobile Phase Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water with 0.1% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Expected Resolution (Rs) > 1.5> 1.5
Advantages Broad applicability, good resolutionExcellent for polar and ionizable compounds
Disadvantages May require non-polar, non-aqueous mobile phasesCan be more expensive
Experimental Protocol: Direct Chiral HPLC
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chirobiotic T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • For Polysaccharide CSP: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

    • For Macrocyclic Glycopeptide CSP: Isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Indirect Chiral HPLC via Derivatization

An alternative to direct chiral separation involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). This method can be useful if a suitable CSP is not available or to enhance detection sensitivity.

ParameterIndirect Method (Derivatization)
Derivatizing Agent Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
Stationary Phase C18 Reversed-Phase
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Advantages Uses standard achiral columns, can improve sensitivity
Disadvantages Requires a derivatization step, potential for side reactions
Experimental Protocol: Indirect Chiral HPLC
  • Derivatization: a. Dissolve ~1 mg of the sample in 100 µL of acetone. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Add 40 µL of 1 M sodium bicarbonate. d. Heat the mixture at 40 °C for 1 hour. e. Cool the reaction mixture and neutralize with 20 µL of 2 M HCl. f. Dilute with the mobile phase before injection.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution from 30% to 70% Acetonitrile in Water (both with 0.1% Formic Acid) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 340 nm.

HPLC_Workflow cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC Sample_Direct Sample Solution (1 mg/mL in Mobile Phase) Inject_Direct Inject 10 µL Sample_Direct->Inject_Direct CSP_Column Chiral Stationary Phase (e.g., Polysaccharide or Macrocyclic Glycopeptide) Inject_Direct->CSP_Column UV_Detect_Direct UV Detection (210 nm) CSP_Column->UV_Detect_Direct Data_Direct Data Analysis: Enantiomeric Purity UV_Detect_Direct->Data_Direct Sample_Indirect Sample Derivatization Derivatization with Marfey's Reagent Sample_Indirect->Derivatization Inject_Indirect Inject 10 µL Derivatization->Inject_Indirect C18_Column Achiral C18 Column Inject_Indirect->C18_Column UV_Detect_Indirect UV Detection (340 nm) C18_Column->UV_Detect_Indirect Data_Indirect Data Analysis: Diastereomer Separation UV_Detect_Indirect->Data_Indirect

Caption: HPLC workflows for direct and indirect chiral analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity of the hydroxyl and carbamate groups, derivatization of this compound is necessary to improve its volatility and chromatographic performance. Silylation is a common derivatization approach for such molecules.

ParameterGC-MS with Silylation
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Split
Ionization Mode Electron Ionization (EI)
Advantages High sensitivity and selectivity, structural information from mass spectra
Disadvantages Requires derivatization, potential for thermal degradation
Experimental Protocol: GC-MS with Silylation
  • Derivatization: a. Place ~0.5 mg of the sample in a vial. b. Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. c. Cap the vial and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-550.

GCMS_Workflow Sample Sample Derivatization Silylation with BSTFA Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Separation on DB-5ms Column GC_Injection->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization Mass_Analyzer Quadrupole Mass Analyzer EI_Ionization->Mass_Analyzer Detector Electron Multiplier Detector Mass_Analyzer->Detector Data_System Data System: TIC and Mass Spectrum Detector->Data_System

Caption: Workflow for GC-MS analysis with silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. While not typically used for quantitative analysis without an internal standard, it is paramount for qualitative identification.

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency ≥ 400 MHz≥ 100 MHz
Information Obtained Proton environment, coupling constants, stereochemistryCarbon skeleton, number of non-equivalent carbons
Advantages Non-destructive, provides detailed structural informationComplements ¹H NMR, less signal overlap
Disadvantages Lower sensitivity than MS, may have signal overlapLower sensitivity than ¹H NMR
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Signals (in CDCl₃):

  • ~4.5-5.5 ppm: Broad singlet, 1H (NH of carbamate).

  • ~3.8-4.2 ppm: Multiplet, 1H (CH-OH).

  • ~3.5-3.9 ppm: Multiplet, 1H (CH-NH).

  • ~1.5-2.2 ppm: Multiplets, 6H (cyclopentyl CH₂).

  • ~1.45 ppm: Singlet, 9H (tert-butyl).

Expected ¹³C NMR Signals (in CDCl₃):

  • ~156 ppm: Carbonyl of carbamate.

  • ~79 ppm: Quaternary carbon of tert-butyl group.

  • ~70-75 ppm: CH-OH.

  • ~55-60 ppm: CH-NH.

  • ~20-40 ppm: Cyclopentyl CH₂ carbons.

  • ~28 ppm: Methyl carbons of tert-butyl group.

NMR_Logic cluster_nmr NMR Structural Confirmation Analyte tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate H_NMR ¹H NMR Analyte->H_NMR C_NMR ¹³C NMR Analyte->C_NMR Structure Confirmed Structure H_NMR->Structure Proton Signals & Couplings C_NMR->Structure Carbon Skeleton

Caption: Logical relationship in NMR-based structural confirmation.

Summary and Comparison of Methods

Analytical MethodPrimary ApplicationThroughputCost per SampleKey AdvantagesKey Limitations
Direct Chiral HPLC Enantiomeric PurityMediumMedium-HighDirect analysis, high resolutionRequires expensive chiral column
Indirect Chiral HPLC Enantiomeric PurityLowMediumUses standard columnsLabor-intensive derivatization
Reversed-Phase HPLC Purity, QuantificationHighLowSimple, robust, quantitativeDoes not separate enantiomers
GC-MS Purity, IdentificationMediumMediumHigh sensitivity, structural infoRequires derivatization
NMR Spectroscopy Structural ElucidationLowHighDefinitive structure confirmationLow throughput, not ideal for trace analysis

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific analytical goal. For enantiomeric purity, direct chiral HPLC using a polysaccharide or macrocyclic glycopeptide-based column is the most efficient and recommended approach. For routine purity assessment and quantification, a standard reversed-phase HPLC-UV method would be suitable. GC-MS after silylation offers a sensitive alternative for purity and identification, particularly for detecting volatile impurities. Finally, NMR spectroscopy remains the gold standard for unambiguous structural confirmation. A combination of these techniques will provide a comprehensive analytical characterization of the compound.

A Comparative Guide to the HPLC Analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate is a critical step in pharmaceutical development. Enantiomers, non-superimposable mirror-image molecules, can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies mandate stereospecific analysis of chiral drug candidates.[1][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][3]

This guide provides a comprehensive comparison of HPLC-based approaches for determining the enantiomeric purity of this compound, supported by detailed experimental protocols and data presentation.

Primary Analytical Strategies

Two main strategies are employed for the chiral separation of enantiomers by HPLC:

  • Direct Method (Chiral Stationary Phases): This is the most common approach, utilizing a column where the stationary phase is chiral (a Chiral Stationary Phase or CSP).[4] The CSP interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based and macrocyclic glycopeptide CSPs are often selected for their wide-ranging applicability.[1]

  • Indirect Method (Derivatization): This method involves reacting the enantiomeric sample with a chiral derivatizing agent to form diastereomers.[1][4] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[1][4] This approach is particularly useful when direct separation proves difficult.[1]

Method Comparison

The choice between the direct and indirect method depends on factors such as sample complexity, required sensitivity, and available resources. Below is a comparison of the two primary approaches.

FeatureDirect Method (Chiral Stationary Phase)Indirect Method (Chiral Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase.Conversion of enantiomers into diastereomers, followed by separation on an achiral phase.[1]
Pros - Simpler sample preparation- Avoids potential side reactions from derivatization- Generally faster method development- Can be used when no suitable CSP is found- May enhance detection sensitivity (e.g., by introducing a chromophore)- Uses standard, less expensive achiral columns
Cons - Chiral columns are significantly more expensive- Finding the optimal CSP/mobile phase combination can require screening multiple columns[5]- Derivatization adds complexity and time to sample prep- Requires an enantiomerically pure derivatizing agent- Potential for kinetic resolution or racemization during the reaction
Typical Application Routine quality control, high-throughput screening.Difficult separations, bioanalytical samples requiring high sensitivity.

Experimental Protocols

While a specific, validated method for this compound is not publicly available, the following protocols are based on established methodologies for structurally similar amino alcohols.[1][5][6]

Method 1: Direct Analysis using a Chiral Stationary Phase

This protocol outlines a typical starting point for method development using a polysaccharide-based CSP, which is highly recommended for amino alcohol compounds.[1][5]

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions (Starting Point):

Parameter Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Sample Prep | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |

Optimization Strategy:

  • Mobile Phase: Adjust the ratio of Hexane to IPA. Increasing the IPA percentage will generally decrease retention time.

  • Additive: The addition of a basic modifier like Diethylamine (DEA) is often crucial for improving the peak shape of basic analytes like amino alcohols.[5]

  • Column Screening: If adequate separation is not achieved, screen other CSPs, such as cellulose-based columns (e.g., Chiralcel® OD-H).[5][7]

Method 2: Indirect Analysis via Derivatization

This method uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) to create diastereomers that can be separated on a standard C18 column.

1. Derivatization Protocol:

  • Prepare a 1 mg/mL solution of the this compound enantiomeric mixture in 50 µL of a 50 mM sodium bicarbonate buffer (pH 9.0).

  • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]

  • Incubate the mixture at 40°C for 1 hour.

  • After cooling to room temperature, neutralize the reaction by adding 20 µL of 1 M HCl.

  • Dilute the final mixture with the mobile phase before injection.

2. HPLC Protocol (for Diastereomers):

Parameter Condition
Column Standard C18 Column, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient elution)
Gradient 30% to 70% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 340 nm

| Injection Volume | 10 µL |

Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and experimental workflow for the enantiomeric purity analysis.

cluster_0 Analytical Goal cluster_1 Method Selection cluster_2 Direct Method Workflow cluster_3 Indirect Method Workflow goal Determine Enantiomeric Purity of This compound method_select Direct Method Feasible? goal->method_select csp_select Select CSP (e.g., Polysaccharide-based) method_select->csp_select Yes derivatize Derivatize with Chiral Reagent (e.g., FDAA) method_select->derivatize No mp_opt Optimize Mobile Phase (Hexane/IPA + Additive) csp_select->mp_opt analysis1 Analyze Sample mp_opt->analysis1 achiral_sep Separate on Achiral Column (e.g., C18) derivatize->achiral_sep analysis2 Analyze Sample achiral_sep->analysis2

Caption: Decision workflow for selecting an HPLC method.

cluster_workflow General Experimental Workflow prep Sample Preparation Dissolve/Derivatize Sample hplc HPLC System Injector Pump Column Detector prep->hplc Inject data Data Acquisition Chromatogram Generation hplc->data Detect analysis Data Analysis Peak Integration Calculate % Purity data->analysis Process

Caption: General experimental workflow for HPLC analysis.

References

Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the chiral resolution of tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. This analysis is based on established methodologies for structurally similar cyclic amino alcohols and N-protected amino acids, offering a robust starting point for method development and optimization.

The stereochemical configuration of drug molecules can have a profound impact on their pharmacological activity. Consequently, regulatory bodies mandate the stereospecific analysis of chiral drug candidates. HPLC stands as a premier technique for this purpose, delivering high resolution and sensitivity. The primary approaches for separating enantiomers via HPLC are direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral agent.

Comparing Chiral Stationary Phases: A Data-Driven Approach

While specific application notes detailing the chiral separation of this compound are not abundant in publicly available literature, extensive data exists for the separation of analogous N-protected amino alcohols. Polysaccharide-based and macrocyclic glycopeptide CSPs have demonstrated broad applicability and high efficiency in resolving these types of compounds.[1]

Below is a comparative summary of expected performance based on data from structurally related molecules.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile PhaseExpected Performance Characteristics
Polysaccharide-Based Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Normal Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)[2]High Success Rate: Generally provides good to excellent resolution for N-protected amino alcohols. The helical structure of the cellulose derivative creates a complex steric environment conducive to chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions.[3]
Polysaccharide-Based Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)Normal Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v)[1]Alternative Selectivity: Often exhibits different elution orders and selectivity compared to cellulose-based phases, making it a valuable alternative in method development.
Macrocyclic Glycopeptide Teicoplanin (e.g., Chirobiotic® T)Polar Ionic Mode: Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01, v/v/v)Excellent for Polar Analytes: The presence of ionizable groups on the selector makes these phases particularly effective for polar compounds like amino alcohols. They can be used in reversed-phase, normal-phase, and polar organic modes.[4]

Experimental Protocols: A Starting Point for Method Development

The following protocols are generalized starting points for the chiral separation of this compound, based on successful methods for similar compounds. Optimization of mobile phase composition, flow rate, and temperature is typically necessary to achieve baseline separation.

Method 1: Direct Separation on a Polysaccharide-Based CSP (Normal Phase)

This approach is a common and often successful first strategy for the enantiomeric resolution of N-protected amino alcohols.[2]

Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL.[2]

Method 2: Direct Separation on a Macrocyclic Glycopeptide-Based CSP (Polar Ionic Mode)

This method is particularly suited for the polar nature of the target analyte.

Chromatographic Conditions:

  • Column: Chirobiotic® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL.

Workflow for Chiral Method Development

Developing a robust chiral separation method is often an empirical process that benefits from a systematic approach. The following workflow illustrates a logical progression for achieving the desired separation.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte_Characterization Analyte Characterization (Solubility, UV absorbance) Column_Screening Column Screening (Polysaccharide vs. Macrocyclic) Analyte_Characterization->Column_Screening Select Columns Mobile_Phase_Screening Mobile Phase Screening (Normal vs. Polar Ionic) Column_Screening->Mobile_Phase_Screening Test Mobile Phases Optimize_Mobile_Phase Optimize Mobile Phase (Solvent Ratio, Additives) Mobile_Phase_Screening->Optimize_Mobile_Phase Initial Separation Observed Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_Mobile_Phase->Optimize_Conditions Fine-tune Separation Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Conditions->Validation Final Method

References

A Comparative Guide to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate and Other Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the successful and efficient construction of enantiomerically pure target molecules. Among the vast arsenal of available synthons, carbamate-protected amino alcohols serve as versatile intermediates. This guide provides a comparative analysis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate , a representative of the trans-2-aminocyclopentanol scaffold, with other prominent classes of chiral building blocks. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a chiral building block featuring a trans-1,2-amino alcohol moiety constrained within a cyclopentane ring. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group and provides stability during various synthetic transformations. The rigid cyclic structure offers distinct conformational constraints compared to its acyclic counterparts, which can be advantageous in directing stereochemistry in subsequent reactions and in the final spatial arrangement of substituents in a target molecule.

This chiral synthon and its unprotected scaffold, trans-2-aminocyclopentanol, are particularly valuable in the synthesis of carbocyclic nucleoside analogs, which are an important class of antiviral and anticancer agents.[1][2][3][4][5] The cyclopentane ring serves as a mimic of the ribose or deoxyribose sugar in natural nucleosides.

Comparison with Alternative Chiral Building Blocks

The utility of this compound is best understood in the context of other widely used chiral building blocks. This section compares its performance and applications with acyclic amino alcohols and other cyclic systems.

Performance Data of Chiral Building Blocks

The following table summarizes key performance metrics for the synthesis of various chiral amino alcohols, providing a quantitative basis for comparison. Data for the synthesis of the trans-2-aminocyclopentanol scaffold is included to represent the core of the target molecule.

Chiral Building Block/MethodologySubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Reference
Cyclic Amino Alcohols
trans-2-Aminocyclopentanol ScaffoldCyclopentene oxideNaN3 then LiAlH4~70 (overall)>99Inferred from epoxide opening
Sharpless Asymmetric Epoxidation / AminolysisGeraniolTi(OiPr)4, (+)-DET, TBHP; then NaN3, LiAlH446 (for epoxide)97[6]
Acyclic Amino Alcohols
Asymmetric Hydrogenation of Enamides(Z)-Methyl α-acetamidocinnamateRh-(S,S)-Et-DuPHOS>95>99[7][8]
Asymmetric Hydrogenation of Enamides(E/Z)-α,β-diphenyl-substituted enamideN,P-Iridium Complex9596 (R)[9]
Cobalt-Catalyzed Asymmetric HydrogenationMethyl 2-acetamidoacrylate(R,R)-(PhBPE)CoCl2, ZnHigh98.1 (S)[10][11]
Sharpless Asymmetric Dihydroxylationtrans-StilbeneAD-mix-β94>99Generic Sharpless AD
Chiral Auxiliary-Based Methods
Evans Asymmetric Aldol ReactionN-Propionyl oxazolidinoneBu2BOTf, Et3N; then Aldehyde70-95>99 (dr)[12][13][14]

Experimental Protocols

Detailed methodologies for key transformations in the synthesis and application of chiral building blocks are provided below.

Protocol 1: Enantioselective Synthesis of trans-2-Aminocyclopentanol Scaffold via Asymmetric Epoxidation and Aminolysis

This protocol outlines a common strategy to access the core of the target molecule.

  • Asymmetric Epoxidation (Sharpless):

    • To a solution of cyclopentene in a suitable solvent (e.g., CH2Cl2) at -20 °C, add titanium(IV) isopropoxide, (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (TBHP).[6][15]

    • Stir the reaction mixture at this temperature until the cyclopentene is consumed (monitored by TLC or GC).

    • Work up the reaction by adding a solution of FeSO4 and citric acid to decompose the excess peroxide, followed by extraction with an organic solvent.

    • Purify the resulting chiral cyclopentene oxide by flash chromatography.

  • Ring-Opening with Azide:

    • Dissolve the chiral cyclopentene oxide in a mixture of ethanol and water.

    • Add sodium azide (NaN3) and ammonium chloride (NH4Cl).

    • Heat the mixture to reflux and stir until the epoxide is consumed.

    • Cool the reaction and extract the azido alcohol with an organic solvent.

  • Reduction of the Azide:

    • Dissolve the azido alcohol in a suitable solvent like THF or diethyl ether.

    • Carefully add lithium aluminum hydride (LiAlH4) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the azide is fully reduced.

    • Quench the reaction cautiously with water and NaOH solution, filter the aluminum salts, and extract the product into an organic solvent.

    • The resulting product is the enantiomerically pure trans-2-aminocyclopentanol.

Protocol 2: Boc Protection of trans-2-Aminocyclopentanol
  • Reaction Setup:

    • Dissolve trans-(1R,2S)-2-aminocyclopentanol in a suitable solvent such as a mixture of dioxane and water.

    • Add a base, typically sodium hydroxide (NaOH), to the solution.

    • Cool the mixture in an ice bath.

  • Addition of Boc Anhydride:

    • To the cooled solution, add di-tert-butyl dicarbonate ((Boc)2O) portion-wise or as a solution in dioxane.

    • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield this compound.

Protocol 3: Asymmetric Hydrogenation of an Enamide

This protocol is a general method for producing chiral acyclic amino acid derivatives.[7][8][9][10][11]

  • Catalyst Preparation:

    • In an inert atmosphere glovebox, charge a pressure-rated reaction vessel with a rhodium precursor (e.g., [Rh(COD)2]BF4) and a chiral bisphosphine ligand (e.g., (S,S)-Et-DuPHOS).

    • Add a degassed solvent, such as methanol.

  • Hydrogenation:

    • Add the enamide substrate to the catalyst solution.

    • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-10 atm).

    • Stir the reaction at room temperature until hydrogen uptake ceases.

  • Work-up and Analysis:

    • Carefully vent the hydrogen and concentrate the reaction mixture.

    • The crude product can be purified by chromatography or crystallization.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the selection and use of chiral building blocks.

Signaling_Pathway cluster_0 Synthesis of a Carbocyclic Nucleoside Analog CBB tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Activation Activation of Hydroxyl (e.g., Mesylation) CBB->Activation Coupling Nucleobase Coupling (e.g., Mitsunobu or SN2) Activation->Coupling Deprotection Boc and other Deprotections Coupling->Deprotection Final Carbocyclic Nucleoside Analog (e.g., Antiviral) Deprotection->Final

Caption: Synthetic pathway for a carbocyclic nucleoside analog.

Experimental_Workflow cluster_1 Workflow for Chiral Building Block Selection Target Define Target Molecule and Key Chiral Center Strategy Choose Asymmetric Strategy Target->Strategy CBB_Route Chiral Building Block Approach Strategy->CBB_Route Direct incorporation Aux_Route Chiral Auxiliary Approach Strategy->Aux_Route Temporary incorporation Cat_Route Asymmetric Catalysis Approach Strategy->Cat_Route In situ generation Select_CBB Select Specific Building Block CBB_Route->Select_CBB Synthesis Perform Synthesis Aux_Route->Synthesis Cat_Route->Synthesis Select_CBB->Synthesis Analysis Analyze Yield and Enantiopurity Synthesis->Analysis

Caption: Decision workflow for selecting a chiral synthesis strategy.

Logical_Relationship cluster_2 Comparison of Chiral Synthesis Strategies Strategies Chiral Building Blocks Chiral Auxiliaries Asymmetric Catalysis Advantages Direct introduction of chirality High diastereoselectivity Atom economical Strategies:cbb->Advantages:cbb Pro Strategies:aux->Advantages:aux Pro Strategies:cat->Advantages:cat Pro Disadvantages Limited availability of diverse structures Additional synthetic steps Catalyst development can be complex Strategies:cbb->Disadvantages:cbb Con Strategies:aux->Disadvantages:aux Con Strategies:cat->Disadvantages:cat Con

Caption: Pros and cons of different asymmetric synthesis strategies.

Conclusion

This compound is a valuable chiral building block, particularly for the synthesis of carbocyclic nucleoside analogs due to the conformational constraints imposed by its cyclic structure. Its utility is underscored when compared to acyclic analogs, where the rigidity of the cyclopentane ring can lead to higher stereocontrol in certain applications.

The choice between using a pre-formed chiral building block like the one discussed here, versus generating chirality through asymmetric catalysis or with a chiral auxiliary, depends on several factors. These include the availability and cost of the starting materials, the desired level of stereocontrol, and the overall efficiency of the synthetic route. While asymmetric catalysis is often more atom-economical, the reliability and predictability of well-established chiral building blocks and auxiliaries remain highly attractive in complex total synthesis and drug development campaigns. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of the synthetic target.

References

Alternative reagents to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alternatives to tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate for Chiral Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that dictates the efficiency, stereoselectivity, and overall success of a synthetic strategy. This compound is a valuable chiral synthon, prized for its rigid cyclopentane backbone and the defined stereochemistry of its amine and alcohol functionalities. The tert-Butoxycarbonyl (Boc) protecting group offers reliable, acid-labile protection of the amine. However, the constraints of a specific synthetic route—such as the presence of acid-sensitive functional groups or the need for orthogonal protection strategies—often necessitate the use of alternative reagents.

This guide provides an objective comparison of viable alternatives to this compound. The primary alternatives discussed involve the substitution of the Boc protecting group with other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), on the same (1R,2S)-2-aminocyclopentanol scaffold. Additionally, a brief comparison with other classes of acyclic chiral amino alcohols is presented to offer a broader perspective on synthon selection.

Comparison of Amine Protecting Group Alternatives

The choice of an amine protecting group is fundamental to the design of a multi-step synthesis. The orthogonality of Boc, Cbz, and Fmoc groups—meaning one can be selectively removed without affecting the others—is a cornerstone of modern organic chemistry.[1][2] The primary difference lies in their cleavage conditions, which determines their compatibility with other functional groups in the molecule.

Table 1: Chemical Properties and Stability of Amine Protecting Groups

PropertyBoc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂C₁₅H₁₁O₂
Molecular Weight 101.12 g/mol 151.16 g/mol 223.25 g/mol
Cleavage Condition Strong Acid (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (H₂, Pd/C)[1]Base (e.g., Piperidine)[2]
Stability Stable to base, nucleophiles, hydrogenolysis.[1]Stable to acidic and basic conditions.[1]Stable to acid and catalytic hydrogenolysis.
Key Advantage Robust, easy removal, common in synthesis.High stability, orthogonal to Boc and Fmoc.Extremely mild, base-labile removal.
Key Disadvantage Acid-lability limits use with acid-sensitive groups.Requires hydrogenation; incompatible with reducible groups (alkenes, alkynes).[1]Labile to primary and secondary amines; bulky.

Logical Flow for Protecting Group Selection

The selection of a protecting group is a critical decision point in synthesis design. The following diagram illustrates a logical workflow for choosing between Boc, Cbz, and Fmoc based on the chemical stability of the substrate.

G start Start: Need to protect (1R,2S)-2-aminocyclopentanol q_acid Is the rest of the molecule stable to strong acid? start->q_acid use_boc Use Boc Group (e.g., with Boc₂O) q_acid->use_boc Yes q_reduction Is the molecule stable to catalytic hydrogenolysis? (e.g., no alkynes/alkenes) q_acid->q_reduction No use_cbz Use Cbz Group (e.g., with CbzCl) q_reduction->use_cbz Yes q_base Is the molecule stable to basic conditions? q_reduction->q_base No use_fmoc Use Fmoc Group (e.g., with Fmoc-Cl) q_base->use_fmoc Yes reassess Re-evaluate synthetic route or consider other protecting groups q_base->reassess No

Decision workflow for selecting an amine protecting group.

Comparison with Alternative Chiral Amino Alcohol Scaffolds

While modifying the protecting group is the most direct alternative, other chiral amino alcohols can serve as functional substitutes depending on the synthetic goal. These compounds are often derived from the chiral pool, such as amino acids, providing a cost-effective and enantiomerically pure source.[3]

Table 2: Comparison of Representative Chiral Amino Alcohol Building Blocks

Chiral Building BlockSource/SynthesisKey FeaturesCommon Applications
(1R,2S)-2-Aminocyclopentanol Derivatives Asymmetric synthesis or resolution of racemate.[4]Rigid cyclic backbone, defined trans stereochemistry.Chiral ligands, synthesis of carbocyclic nucleoside analogs.
L-Prolinol Reduction of L-Proline.Bicyclic (pyrrolidine) structure, secondary amine.Highly effective organocatalysts (e.g., for aldol, Michael reactions).[5]
L-Valinol Reduction of L-Valine.Acyclic, sterically hindered isopropyl group.Building block for widely used chiral oxazoline ligands (e.g., BOX).[5]
(1R,2S)-(-)-Norephedrine Readily available from chiral pool.Acyclic, phenyl group, specific stereochemistry.Chiral auxiliary for asymmetric alkylations and reductions.[5]

Experimental Protocols

The following sections provide representative experimental protocols for the protection of an amino group with Boc and Cbz, and a protocol detailing the use of a similar Boc-protected cyclic amino alcohol in a coupling reaction.

General Workflow for Amine Protection

The protection of the amine is the first crucial step in utilizing these building blocks. The diagram below outlines a typical experimental workflow.

G cluster_0 Reaction Setup cluster_1 Protection Step cluster_2 Workup & Purification A Dissolve amino alcohol in appropriate solvent (e.g., DCM, THF) B Add base (e.g., TEA, NaHCO₃) A->B C Cool reaction mixture (e.g., 0 °C) B->C D Add protecting reagent dropwise (Boc₂O, CbzCl, etc.) C->D E Stir at RT for specified time D->E F Aqueous Workup (Wash with H₂O, brine) E->F G Dry organic layer (e.g., Na₂SO₄) F->G H Purify by column chromatography or recrystallization G->H I Characterize (NMR, MS) H->I

General experimental workflow for amine protection.

Protocol 1: Synthesis of tert-Butyl (2-Aminoethyl)carbamate (Boc Protection)

This protocol describes a selective mono-protection of a diamine, illustrating the fundamental reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).

  • Materials : 1,2-Ethanediamine (20.0 g, 0.33 mol), tert-Butyl phenyl carbonate (64.62 g, 0.33 mol), Absolute Ethanol (200 mL).[6]

  • Procedure :

    • A solution of 1,2-ethanediamine in absolute ethanol is prepared in a round-bottomed flask equipped with a reflux condenser.[6]

    • tert-Butyl phenyl carbonate is added to the solution.[6]

    • The reaction mixture is gently heated to reflux (max 80 °C oil bath temperature) and stirred overnight (approx. 18 hours).[6]

    • The mixture is cooled to room temperature and concentrated via rotary evaporation.[6]

    • The resulting residue is purified to yield the mono-Boc-protected product.[6]

Protocol 2: General Synthesis of N-Cbz Protected Amines (Cbz Protection)

This protocol outlines the general procedure for protecting an amine using benzyl chloroformate (CbzCl).

  • Materials : Amine (1.0 eq), Benzyl chloroformate (CbzCl, 1.1 eq), Base (e.g., NaHCO₃, 2.0 eq), Solvent (e.g., Dichloromethane/Water).

  • Procedure :

    • The amine is dissolved in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate solution.

    • The mixture is cooled to 0 °C in an ice bath.

    • Benzyl chloroformate is added dropwise with vigorous stirring.

    • The reaction is allowed to warm to room temperature and stirred for 2-4 hours until completion (monitored by TLC).

    • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by flash chromatography or recrystallization.

Protocol 3: Amide Coupling with a Boc-Protected Cyclohexyl Amino Alcohol

This protocol demonstrates the use of a Boc-protected cyclic amino alcohol as a nucleophile in an amide bond formation, a typical application for such a building block.[7]

  • Materials : tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (8.0 g, 28.0 mmol), ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (6.73 g, 29.4 mmol), Triethylamine (2.7 mL, 19.5 mmol), Acetonitrile (400 mL).[7]

  • Procedure :

    • The Boc-protected amino alcohol and the oxoacetate are mixed in acetonitrile.[7]

    • The resulting mixture is heated to approximately 50 °C.

    • Triethylamine is added slowly while maintaining the temperature.[7]

    • The mixture is then heated to 60 °C and stirred for 7 hours.[7]

    • After cooling to room temperature, water is added to precipitate the product.[7]

    • The solid is collected by filtration, washed with water, and dried to yield the desired amide product (93.0% yield reported).[7]

Conclusion

The choice of reagent for introducing a chiral 1,2-amino alcohol moiety into a molecule extends beyond the specific scaffold to the nature of the protecting group. While this compound is an excellent and widely used building block, its alternatives offer crucial flexibility for complex syntheses.

  • Cbz- and Fmoc-protected (1R,2S)-2-aminocyclopentanol are direct analogs that provide orthogonal deprotection strategies, essential for molecules with multiple functional groups that are sensitive to the acidic conditions required for Boc removal.

  • Acyclic chiral amino alcohols derived from the chiral pool, such as L-Prolinol and L-Valinol, present structurally distinct alternatives that can act as powerful chiral auxiliaries or catalysts in their own right.

The optimal choice depends on a careful analysis of the overall synthetic plan, considering factors such as the stability of all functional groups present in the substrate, the required reaction conditions for subsequent steps, and the specific stereochemical outcome desired.

References

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Diethylzinc Addition to Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Chiral Amino Alcohol Catalysts

The efficacy of various chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde is summarized below. The key performance indicators are the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol, (R)- or (S)-1-phenyl-1-propanol.

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Product ConfigurationReference
(1R,2R)-(-)-Pseudoephedrine2Toluene0249586(R)[1]
(1R,2S)-(-)-Norephedrine2Toluene0249278(R)[1]
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)5Toluene024>9594(S)[1]
Fructose-derived β-amino alcohol 22 20Hexane039598(S)[2]
(-)-3-exo-dimethylaminoisoborneol (DAIB)2Toluene0169798-99(S)[3]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol2Toluene029999(R)[4]

Experimental Protocols

A representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst is detailed below.[1]

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-Norephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.

  • Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol, as proposed by Noyori, and a typical experimental workflow.[3][5]

G Proposed Catalytic Cycle for Diethylzinc Addition cluster_cycle cluster_reagents A Chiral Amino Alcohol B Zinc Alkoxide Complex A->B Reacts with Et2Zn C Aldehyde Coordination B->C Coordinates with Aldehyde D Transition State C->D Ethyl Group Transfer E Product Release D->E Forms Chiral Alcohol E->B Regenerates Catalyst Product Chiral Alcohol E->Product Product Et2Zn Et2Zn Et2Zn->B Aldehyde Aldehyde Aldehyde->C

Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

G Experimental Workflow start Start prep Prepare Catalyst Solution (Chiral Amino Alcohol in Toluene) start->prep cool Cool to 0 °C prep->cool add_zn Add Diethylzinc cool->add_zn stir1 Stir for 30 min add_zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde react Stir at 0 °C for 24h (Monitor by TLC) add_aldehyde->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup (Extraction with Ether) quench->workup purify Purify by Chromatography workup->purify analyze Analyze Yield and ee% purify->analyze end End analyze->end

Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.

References

A Comparative Analysis of (1R,2S)-2-Aminocyclopentanol Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of (1R,2S)-2-aminocyclopentanol derivatives, a class of chiral compounds with significant therapeutic potential. By presenting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for the design and interpretation of studies involving these promising molecules. The unique stereochemistry of these derivatives plays a pivotal role in their biological activity, influencing their pharmacological and pharmacokinetic properties.

Comparative Biological Efficacy: Data Presentation

The following tables summarize quantitative data on the anticancer and antiviral activities of selected aminocyclopentanol derivatives and related compounds, providing a basis for comparative analysis of their therapeutic potential.

Table 1: Anticancer Activity of Aminocyclopentanol Derivatives and Related Compounds

Compound ClassTarget Cell LineIC50 (µM)Notes
Cyclopentane DerivativesHormone-dependent cancer cellsLow micromolar rangeSelective inhibitors of AKR1C1 and AKR1C3 identified.[1]
Phenolic AKR1C3 inhibitorProstate and breast cancer cells0.110127-fold selectivity over AKR1C2.[1]
Biphenyl DerivativesProstate and breast cancer cellsLow micromolar rangePotent inhibitors of AKR1C3.[1]

Table 2: Antiviral Activity of Aminocyclopentanol-Related Nucleoside Analogs

CompoundVirusEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
Neplanocin AVesicular Stomatitis Virus (VSV)0.1>100>1000
AristeromycinVesicular Stomatitis Virus (VSV)5.0>100>20
3-Deazaneplanocin AVesicular Stomatitis Virus (VSV)0.3>100>333

Core Mechanisms of Action

(1R,2S)-2-aminocyclopentanol derivatives exert their biological effects through various mechanisms, primarily centered on enzyme inhibition and the induction of apoptosis.

Anticancer Activity

A key mechanism of action for certain aminocyclopentanol derivatives in hormone-dependent cancers is the inhibition of aldo-keto reductase (AKR) enzymes, particularly AKR1C1 and AKR1C3.[1] These enzymes are pivotal in the biosynthesis of androgens and estrogens, which can fuel the proliferation of cancer cells in tissues such as the prostate and breast. By inhibiting these enzymes, these derivatives can disrupt hormonal signaling and impede tumor growth.[1]

Furthermore, several studies suggest that aminocyclopentanol derivatives can induce programmed cell death, or apoptosis, in cancer cells.[1] While the specific upstream signaling pathways are not fully elucidated for all derivatives, the induction of apoptosis is a common mechanism for anticancer agents. One of the critical signaling cascades often implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor (1R,2S)-2-Aminocyclopentanol Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Derivatives.

Antiviral Activity

(1R,2S)-2-aminocyclopentanol derivatives have demonstrated potential as antiviral agents, particularly against influenza viruses, by targeting the viral neuraminidase enzyme.[1] Neuraminidase is a crucial surface glycoprotein that facilitates the release of newly formed viral particles from infected host cells. By inhibiting this enzyme, these derivatives can prevent the spread of the virus.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of (1R,2S)-2-aminocyclopentanol derivatives are provided below.

Cellular Uptake Assay

This assay is designed to quantify the accumulation of a test compound within cultured cells, providing insights into its transport mechanisms.

Materials:

  • Adherent cells (e.g., cancer cell lines)

  • 96-well cell culture plates

  • Growth medium

  • Phosphate-Buffered Saline (PBS)

  • Test compound (radiolabeled or unlabeled)

  • Lysis buffer

  • Scintillation counter or LC-MS/MS instrumentation

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere and grow to near confluence.

  • Compound Incubation: Remove the growth medium and wash the cells with PBS. Add fresh medium containing the test compound at various concentrations.

  • Incubation: Incubate the plates for a predetermined period at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • For radiolabeled compounds, measure the radioactivity in the cell lysate using a scintillation counter.

    • For unlabeled compounds, quantify the compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Normalize the intracellular compound concentration to the total protein content of the cell lysate.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Growth medium

  • Test derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay evaluates the ability of a compound to protect cells from the destructive effects of a viral infection.

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza)

  • Virus stock

  • 96-well cell culture plates

  • Growth medium and infection medium

  • Test derivatives

  • Cell viability stain (e.g., Crystal Violet or Neutral Red)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and grow to confluence.

  • Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI). Immediately after infection, add various concentrations of the test derivatives.

  • Incubation: Incubate the plates for a period that allows for viral replication and the development of CPE (typically 2-4 days).

  • CPE Assessment:

    • Qualitative: Observe the extent of CPE microscopically.

    • Quantitative: Stain the remaining viable cells with Crystal Violet or Neutral Red. Elute the dye and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition compared to the virus control (no compound) and determine the EC50 value (the concentration that protects 50% of the cells from CPE).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comparative evaluation of novel (1R,2S)-2-aminocyclopentanol derivatives.

Experimental_Workflow start Start: Library of (1R,2S)-2-aminocyclopentanol Derivatives synthesis Chemical Synthesis & Purification start->synthesis in_vitro_screening In Vitro Screening synthesis->in_vitro_screening anticancer_assay Anticancer Activity (MTT Assay) in_vitro_screening->anticancer_assay antiviral_assay Antiviral Activity (CPE Inhibition Assay) in_vitro_screening->antiviral_assay data_analysis Data Analysis & SAR Studies anticancer_assay->data_analysis antiviral_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification mechanism_studies Mechanism of Action Studies lead_identification->mechanism_studies cellular_uptake Cellular Uptake Assay mechanism_studies->cellular_uptake signaling_pathway Signaling Pathway Analysis mechanism_studies->signaling_pathway end End: Preclinical Candidate Selection cellular_uptake->end signaling_pathway->end

Caption: Workflow for the Evaluation of (1R,2S)-2-aminocyclopentanol Derivatives.

References

Comparative Guide to the Synthesis of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the synthesis protocol for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a valuable chiral building block in pharmaceutical synthesis. Below, we present a comparative analysis of two primary synthetic routes, detailing experimental protocols and performance metrics to inform methodology selection.

At a Glance: Comparison of Synthetic Protocols

The synthesis of this compound can be effectively achieved through two distinct and validated methods: a chemoenzymatic resolution approach starting from racemic cis-2-azidocyclopentanol, and a chemical resolution method commencing with the aminolysis of cyclopentene oxide. Each protocol offers unique advantages and considerations in terms of overall yield, stereochemical purity, and procedural complexity.

ParameterValidated Protocol: Chemoenzymatic ResolutionAlternative Method: Chemical Resolution
Starting Material Racemic cis-2-azidocyclopentanolCyclopentene Oxide
Key Chiral Step Lipase-catalyzed kinetic resolutionDiastereomeric salt resolution
Overall Yield ~22-29% (from racemic azido alcohol)High (Yield for racemic precursor is 94%)
Enantiomeric Purity >99% ee (after recrystallization)High (dependent on resolution efficiency)
Reaction Time Multi-step, includes enzymatic reactionGenerally shorter reaction times
Reagents & Conditions Lipase, organic solvents, hydrogenationBenzylamine, resolving agent, hydrogenation
Safety Considerations Use of sodium azide (toxic)Use of benzylamine (corrosive)

Logical Workflow of Synthesis

The general synthetic strategy involves the formation of a racemic intermediate, followed by a resolution step to isolate the desired enantiomer, and subsequent functional group manipulations to yield the final product.

cluster_0 Validated Protocol: Chemoenzymatic Resolution cluster_1 Alternative Method: Chemical Resolution Racemic cis-2-azidocyclopentanol Racemic cis-2-azidocyclopentanol Lipase Resolution Lipase Resolution Racemic cis-2-azidocyclopentanol->Lipase Resolution Lipase PS (1R,2S)-cis-2-azidocyclopentanol (1R,2S)-cis-2-azidocyclopentanol Lipase Resolution->(1R,2S)-cis-2-azidocyclopentanol >99% ee Reduction Reduction (1R,2S)-cis-2-azidocyclopentanol->Reduction H2, Pd/C (1R,2S)-2-aminocyclopentanol (1R,2S)-2-aminocyclopentanol Reduction->(1R,2S)-2-aminocyclopentanol 78% yield Boc Protection Boc Protection (1R,2S)-2-aminocyclopentanol->Boc Protection (Boc)2O Final Product tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Boc Protection->Final Product Cyclopentene Oxide Cyclopentene Oxide Aminolysis Aminolysis Cyclopentene Oxide->Aminolysis Benzylamine Racemic 2-(N-benzylamino)-1-cyclopentanol Racemic 2-(N-benzylamino)-1-cyclopentanol Aminolysis->Racemic 2-(N-benzylamino)-1-cyclopentanol 94% yield Diastereomeric Resolution Diastereomeric Resolution Racemic 2-(N-benzylamino)-1-cyclopentanol->Diastereomeric Resolution Chiral Acid (1R,2S)-2-(N-benzylamino)-1-cyclopentanol salt (1R,2S)-2-(N-benzylamino)-1-cyclopentanol salt Diastereomeric Resolution->(1R,2S)-2-(N-benzylamino)-1-cyclopentanol salt Liberation & Debenzylation Liberation & Debenzylation (1R,2S)-2-(N-benzylamino)-1-cyclopentanol salt->Liberation & Debenzylation 1. Base 2. H2, Pd/C (1R,2S)-2-aminocyclopentanol_alt (1R,2S)-2-aminocyclopentanol Liberation & Debenzylation->(1R,2S)-2-aminocyclopentanol_alt Boc Protection_alt Boc Protection (1R,2S)-2-aminocyclopentanol_alt->Boc Protection_alt (Boc)2O Final Product_alt tert-Butyl ((1R,2S)-2- hydroxycyclopentyl)carbamate Boc Protection_alt->Final Product_alt

Caption: Comparative workflow for the synthesis of the target compound.

Validated Synthesis Protocol: Chemoenzymatic Resolution

This protocol is recognized for its high enantioselectivity, leveraging an enzymatic kinetic resolution step.

Step 1: Synthesis of Racemic cis-2-azidocyclopentanol
  • Materials: Cyclopentene oxide, Sodium azide, Ammonium chloride, Methanol, Water.

  • Procedure: To a solution of cyclopentene oxide in a mixture of methanol and water, sodium azide and ammonium chloride are added. The reaction mixture is stirred at room temperature until completion. After an aqueous workup and extraction with an organic solvent, the crude product is purified by column chromatography to yield racemic cis-2-azidocyclopentanol.

Step 2: Lipase-Catalyzed Kinetic Resolution of Racemic cis-2-azidocyclopentanol
  • Materials: Racemic cis-2-azidocyclopentanol, Pseudomonas sp. lipase (e.g., Lipase PS), Acylating agent (e.g., vinyl acetate), Organic solvent (e.g., diisopropyl ether).

  • Procedure: The racemic azido alcohol is dissolved in an organic solvent, and the lipase and acylating agent are added. The suspension is stirred at a controlled temperature. The reaction is monitored until approximately 50% conversion is reached. The enzyme is then filtered off, and the acetylated and unreacted azido alcohols are separated by column chromatography. The unreacted (1R,2S)-cis-2-azidocyclopentanol is obtained with high enantiomeric excess.[1][2] Recrystallization from ethyl acetate can further enhance the enantiomeric purity to >99% ee.[1]

Step 3: Reduction of (1R,2S)-cis-2-azidocyclopentanol to (1R,2S)-2-aminocyclopentanol
  • Materials: (1R,2S)-cis-2-azidocyclopentanol, Palladium on carbon (Pd/C), Hydrogen gas, Methanol.

  • Procedure: The enantiomerically pure azido alcohol is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield (1R,2S)-2-aminocyclopentanol. This step typically proceeds with high yield (approximately 78%).[3]

Step 4: Boc Protection of (1R,2S)-2-aminocyclopentanol
  • Materials: (1R,2S)-2-aminocyclopentanol, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (or another suitable base), Dichloromethane (or another suitable solvent).

  • Procedure: (1R,2S)-2-aminocyclopentanol is dissolved in the solvent, and the base is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature. After completion, the reaction mixture is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.

Alternative Synthesis Protocol: Chemical Resolution

This method provides a high-yielding route to the racemic precursor, followed by a classical chemical resolution.

Step 1: Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol
  • Materials: Cyclopentene oxide, Benzylamine, Water.

  • Procedure: Cyclopentene oxide is reacted with benzylamine in water at a temperature of 95-110°C for 2-24 hours. The progress of the reaction can be monitored by HPLC. After completion, an aqueous workup and extraction yield racemic 2-(N-benzylamino)-1-cyclopentanol. This reaction has been reported to achieve a high yield of 94%.[4]

Step 2: Diastereomeric Salt Resolution
  • Materials: Racemic 2-(N-benzylamino)-1-cyclopentanol, Chiral resolving agent (e.g., (R)-(-)-mandelic acid), Solvent (e.g., 2-propanol).

  • Procedure: The racemic amino alcohol is dissolved in the solvent, and a solution of the chiral resolving agent is added. The mixture is allowed to cool, leading to the crystallization of one diastereomeric salt. The salt is collected by filtration. To obtain the desired (1R,2S) amine, a resolving agent that selectively crystallizes with the (1S,2R) amine would be chosen, leaving the desired (1R,2S) enantiomer in the mother liquor.

Step 3: Liberation and Debenzylation of (1R,2S)-2-(N-benzylamino)-1-cyclopentanol
  • Materials: Enriched (1R,2S)-2-(N-benzylamino)-1-cyclopentanol, Base (e.g., NaOH), Palladium on carbon (Pd/C), Hydrogen gas, Solvent.

  • Procedure: The enriched mother liquor from the resolution step is treated with a base to liberate the free amine. After extraction, the N-benzyl group is removed by catalytic hydrogenation using Pd/C under a hydrogen atmosphere to yield (1R,2S)-2-aminocyclopentanol.

Step 4: Boc Protection of (1R,2S)-2-aminocyclopentanol
  • Procedure: This step is identical to Step 4 of the Validated Protocol.

References

Spectroscopic Comparison of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the spectroscopic differences between stereoisomers is crucial for identification, purification, and quality control. This guide provides a comparative analysis of the four stereoisomers of tert-Butyl (2-hydroxycyclopentyl)carbamate: (1R,2S), (1S,2R), (1R,2R), and (1S,2S).

Spectroscopic Data Summary

The expected molecular weight for all stereoisomers is 201.26 g/mol , and the molecular formula is C₁₀H₁₉NO₃. The key differences in their spectra arise from the different spatial arrangements of the hydroxyl and carbamate groups on the cyclopentane ring, which influences the chemical environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported Chemical Shifts in ppm)

StereoisomerH1 (CH-N)H2 (CH-O)Cyclopentyl Protonstert-Butyl ProtonsNHOH
(1R,2S)-cis ~3.8 - 4.0~3.9 - 4.1~1.3 - 2.0~1.45 (s, 9H)~4.5 - 5.5 (br s)Variable
(1S,2R)-cis ~3.8 - 4.0~3.9 - 4.1~1.3 - 2.0~1.45 (s, 9H)~4.5 - 5.5 (br s)Variable
(1R,2R)-trans ~3.6 - 3.8~4.1 - 4.3~1.2 - 2.1~1.45 (s, 9H)~4.5 - 5.5 (br s)Variable
(1S,2S)-trans ~3.6 - 3.8~4.1 - 4.3~1.2 - 2.1~1.45 (s, 9H)~4.5 - 5.5 (br s)Variable

Note: The chemical shifts for the cis isomers, (1R,2S) and (1S,2R), are expected to be identical in an achiral solvent. Similarly, the trans isomers, (1R,2R) and (1S,2S), will exhibit identical spectra in an achiral solvent. Differentiation between enantiomers requires a chiral environment.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Reported Chemical Shifts in ppm)

StereoisomerC1 (CH-N)C2 (CH-O)Cyclopentyl CarbonsC=OO-C(CH₃)₃C(CH₃)₃
(1R,2S)-cis ~58 - 60~74 - 76~20 - 35~155 - 157~78 - 80~28.5
(1S,2R)-cis ~58 - 60~74 - 76~20 - 35~155 - 157~78 - 80~28.5
(1R,2R)-trans ~60 - 62~76 - 78~21 - 36~155 - 157~78 - 80~28.5
(1S,2S)-trans ~60 - 62~76 - 78~21 - 36~155 - 157~78 - 80~28.5

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupVibrationExpected Frequency Range
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Carbamate)Stretching3300-3500 (moderate)
C-H (Alkyl)Stretching2850-3000
C=O (Carbamate)Stretching1680-1700 (strong)
C-NStretching1230-1250
C-OStretching1000-1100

Table 4: Mass Spectrometry Data (m/z)

IonExpected m/zFragmentation
[M+H]⁺202.14Molecular ion plus a proton
[M-C₄H₈]⁺146.09Loss of isobutylene from the tert-butyl group
[M-Boc+H]⁺102.09Loss of the entire Boc protecting group

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the tert-Butyl (2-hydroxycyclopentyl)carbamate stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Collect the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which will typically produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions to aid in structure elucidation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the stereoisomers.

Spectroscopic_Workflow cluster_isomers Stereoisomers cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Isomer1 (1R,2S)-cis NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 (1S,2R)-cis Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 (1R,2R)-trans Isomer3->NMR Isomer3->IR Isomer3->MS Isomer4 (1S,2S)-trans Isomer4->NMR Isomer4->IR Isomer4->MS Compare Comparative Analysis of: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values NMR->Compare IR->Compare MS->Compare

Caption: Workflow for the spectroscopic comparison of stereoisomers.

Distinguishing Between Stereoisomers

  • Cis vs. Trans Isomers: The primary distinction between the cis ((1R,2S) and (1S,2R)) and trans ((1R,2R) and (1S,2S)) isomers will be evident in their ¹H and ¹³C NMR spectra. The relative stereochemistry of the hydroxyl and carbamate groups affects the dihedral angles between adjacent protons, leading to different coupling constants (J-values). The chemical shifts of the protons and carbons on the cyclopentane ring will also differ due to the varying steric and electronic environments in the cis and trans configurations.

  • Enantiomers: The enantiomeric pairs, (1R,2S) vs. (1S,2R) and (1R,2R) vs. (1S,2S), are spectroscopically indistinguishable under achiral conditions. To differentiate between them, chiral NMR spectroscopy (using chiral solvating agents or chiral derivatizing agents) or other chiroptical techniques such as circular dichroism would be necessary.

This guide serves as a foundational resource for the spectroscopic comparison of tert-Butyl (2-hydroxycyclopentyl)carbamate stereoisomers. For definitive identification, it is recommended to acquire experimental data on authentic reference standards under identical conditions.

Safety Operating Guide

Proper Disposal of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate, a common reagent in organic synthesis. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be familiar with the hazards associated with this compound. This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber, Neoprene, or PVC
Eye Protection Chemical safety goggles or glasses with side shields
Body Protection Laboratory coat and long-sleeved clothing
Respiratory Use in a well-ventilated area or under a chemical fume hood
Step-by-Step Disposal Protocol

The disposal of this compound, whether as a pure compound or in a solution, must be handled as hazardous waste.

1. Waste Collection:

  • Solid Waste: Collect any solid residue, contaminated absorbent materials (e.g., sand, silica gel, vermiculite used for spills), and empty, unrinsed containers.[1][2] Place them in a clearly labeled, sealed container designated for hazardous chemical waste. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solution, do not dispose of it down the drain.[2] Collect all liquid waste containing this chemical in a designated, sealed, and properly labeled hazardous waste container.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant, harmful).

3. Storage:

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4] The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • The disposal of the collected hazardous waste must be conducted through a licensed waste disposal company.[1][2] Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved contractors for this purpose.

  • Never attempt to incinerate or treat the chemical waste yourself unless you are specifically trained and equipped to do so in a compliant manner.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][2]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4]

    • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Do NOT induce vomiting.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the logical steps for routine disposal and emergency spill management.

cluster_0 Routine Disposal Workflow A Wear Appropriate PPE B Collect Waste in Labeled Container (Solid or Liquid) A->B C Seal Container B->C D Store in Designated Cool, Dry, Well-Ventilated Area C->D E Contact EHS for Pickup by Licensed Waste Carrier D->E

Caption: A flowchart outlining the standard operating procedure for the disposal of this compound.

cluster_1 Emergency Spill Response Spill Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Decontaminate->Dispose

Caption: A diagram illustrating the immediate steps to be taken in the event of a chemical spill.

References

Personal protective equipment for handling tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is intended for researchers, scientists, and professionals in drug development to ensure a secure laboratory environment.

Chemical Safety Overview

While a specific Safety Data Sheet (SDS) for the (1R,2S) isomer was not located, an SDS for the closely related trans isomer, tert-Butyl (trans-2-hydroxycyclopentyl)carbamate, indicates that the compound is classified as a skin irritant, causes serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] Due to the similar functional groups, a comparable hazard profile should be assumed for the (1R,2S) isomer. Carbamates as a class of compounds can have varying levels of toxicity, and some are known to be inhibitors of acetylcholinesterase.[3] Therefore, strict adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn when there is a splash hazard.[4]Protects against splashes, dust, and vapors that could cause serious eye irritation or damage.[1][4]
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected before each use. - Lab Coat: A standard laboratory coat. For larger quantities or an increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.[4]Carbamates can potentially be absorbed through the skin.[4] Protective gloves and clothing provide a necessary barrier to prevent direct contact.[4] Contaminated clothing should be removed immediately and washed before reuse.[1][2]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation, such as in a chemical fume hood.[4] If dusts or aerosols are generated, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for dusts) should be used.[5]Inhalation of dust or vapors may cause respiratory irritation.[1][2][5] Engineering controls like fume hoods are the primary method of exposure control.[4]
Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood.[5] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]

  • Donning PPE: Wear the appropriate PPE as specified in the table above.

  • Handling the Compound: Avoid contact with eyes, skin, and clothing.[5] Minimize dust generation and accumulation. Do not inhale the substance.[5] Use anti-static and spark-proof equipment where possible.[2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents.[1][2]

Disposal Plan:

  • Waste Collection: Collect all chemical waste in appropriately labeled, sealed containers. Do not mix with other waste streams unless compatible.

  • Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance. Do not dispose of down the drain.[7]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as chemical waste.

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for at least 15-20 minutes, also under the eyelids.[1][6] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a poison center or physician.[8]

Visual Workflow Guides

The following diagrams provide a visual representation of the key procedures for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Consult SDS and conduct risk assessment b Ensure fume hood is operational a->b c Locate emergency equipment (shower, eyewash) b->c d Don appropriate PPE c->d e Weigh and handle compound in fume hood d->e f Minimize dust and aerosol generation e->f g Keep container closed when not in use f->g h Avoid contact with skin, eyes, and clothing g->h i Wipe down work area h->i j Collect all waste in labeled containers i->j k Dispose of waste via EHS guidelines j->k l Remove PPE and wash hands thoroughly k->l

Caption: Standard operating procedure for handling the carbamate.

G cluster_actions Immediate Actions cluster_followup Follow-up start Accidental Exposure Occurs skin Skin Contact: Wash with soap and water for 15+ min start->skin eye Eye Contact: Rinse with water for 15+ min start->eye inhalation Inhalation: Move to fresh air start->inhalation ingestion Ingestion: Rinse mouth, call Poison Control start->ingestion a Remove contaminated clothing skin->a b Seek immediate medical attention eye->b inhalation->b ingestion->b a->b c Report incident to supervisor b->c d Complete incident report c->d

Caption: Emergency response plan for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.